molecular formula C9H10BrFO B13314047 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Cat. No.: B13314047
M. Wt: 233.08 g/mol
InChI Key: FATSTUKEICZAQQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is a fluorinated synthetic intermediate with the CAS Registry Number 1249255-93-3 and a molecular weight of 233.08 . This compound, with the molecular formula C₉H₁₀BrFO, is characterized by a benzene ring disubstituted with fluorine and a 2-bromo-1-methoxyethyl group, making it a valuable building block in organic synthesis and medicinal chemistry research . The presence of both a bromine atom and a methoxy group on the same ethyl chain provides two distinct reactive sites for further chemical modification. Researchers can utilize this compound as a key precursor for the development of more complex molecules, particularly in constructing compounds with specific stereocenters or for use in coupling reactions. The fluorine atom on the aromatic ring can significantly influence the electronic properties and metabolic stability of the resulting molecules, which is a critical consideration in pharmaceutical and materials science research . This product is offered with a documented purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(2-bromo-1-methoxyethyl)-3-fluorobenzene

InChI

InChI=1S/C9H10BrFO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3

InChI Key

FATSTUKEICZAQQ-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)C1=CC(=CC=C1)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. In the absence of a registered CAS number, this document focuses on the plausible synthetic pathways, detailed analytical characterization, and prospective applications of this novel chemical entity. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Fluorinated Scaffolds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2] Consequently, fluorinated building blocks are invaluable tools for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene represents a trifunctional scaffold, combining a fluorinated aromatic ring, a reactive bromine atom, and a methoxy group. This combination makes it a highly versatile intermediate for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS), where blood-brain barrier penetration is a critical factor.[2][3][4]

Physicochemical Properties and Identifiers

As a novel compound, a registered CAS number for 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene has not been identified. The following table summarizes its key identifiers and predicted physicochemical properties based on its structure.

PropertyValue
IUPAC Name 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
Canonical SMILES COC(CBr)C1=CC(F)=CC=C1
InChI Key (Predicted)
Predicted LogP ~2.9-3.2
Predicted Boiling Point ~240-260 °C at 760 mmHg
Physical Form Expected to be a colorless to pale yellow liquid

Synthesis of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

The most plausible and efficient synthesis of the title compound involves a two-step process starting from commercially available precursors. The overall synthetic workflow is depicted below.

Synthesis_Workflow 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorostyrene 3-Fluorostyrene 3-Fluorobenzaldehyde->3-Fluorostyrene Wittig Reaction (Ph3P=CH2) Target_Compound 1-(2-Bromo-1-methoxyethyl) -3-fluorobenzene 3-Fluorostyrene->Target_Compound Bromomethoxylation (NBS, Methanol)

Caption: Synthetic workflow for 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene.

Step 1: Synthesis of 3-Fluorostyrene

The precursor, 3-fluorostyrene, can be synthesized from 3-fluorobenzaldehyde via a standard Wittig reaction.

Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the deep orange-red phosphonium ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 3-fluorobenzaldehyde in anhydrous THF dropwise.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-fluorostyrene.

Step 2: Bromomethoxylation of 3-Fluorostyrene

The target compound is synthesized through the regioselective bromomethoxylation of 3-fluorostyrene using N-bromosuccinimide (NBS) in methanol. This reaction proceeds via an electrophilic addition mechanism.

Mechanism Insight:

The reaction is initiated by the electrophilic attack of a bromine species (generated from NBS) on the alkene double bond of 3-fluorostyrene. This forms a cyclic bromonium ion intermediate. The regioselectivity of the subsequent nucleophilic attack by methanol is governed by both steric and electronic factors. The benzylic carbon is more electrophilic due to its ability to stabilize a partial positive charge through resonance with the aromatic ring. Therefore, methanol preferentially attacks the benzylic carbon, leading to the desired product.

Bromomethoxylation_Mechanism cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack Styrene 3-Fluorostyrene Bromonium Bromonium Ion Intermediate Styrene->Bromonium Br+ NBS NBS Methanol Methanol (CH3OH) Product 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene Methanol->Product Bromonium_2 Bromonium Ion Intermediate Bromonium_2->Product Regioselective attack at benzylic carbon Applications Target_Molecule 1-(2-Bromo-1-methoxyethyl) -3-fluorobenzene CNS_Drugs CNS-Targeted Drugs Target_Molecule->CNS_Drugs SAR_Studies Structure-Activity Relationship Studies Target_Molecule->SAR_Studies Novel_Scaffolds Synthesis of Novel Scaffolds Target_Molecule->Novel_Scaffolds Metabolic_Stability Enhanced Metabolic Stability CNS_Drugs->Metabolic_Stability BBB_Penetration Improved BBB Penetration CNS_Drugs->BBB_Penetration

Sources

A Multi-Spectroscopic Approach to the Structural Elucidation of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development.[1] It provides invaluable insights into a compound's potential biological activity, metabolic fate, and pharmacokinetic properties.[1] This guide presents a comprehensive, multi-spectroscopic strategy for the unambiguous structure elucidation of the novel entity, 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene. By synergistically integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we will construct a complete and validated structural model. This document moves beyond a simple recitation of methods, offering a rationale for experimental choices and a framework for data interpretation, reflecting the thought process of a senior application scientist in the pharmaceutical industry.[2][3]

Introduction: The Imperative of Structural Integrity in Pharmaceutical Sciences

In the highly regulated landscape of pharmaceutical development, absolute certainty in the structure of an active pharmaceutical ingredient (API) is non-negotiable. Spectroscopic techniques are indispensable tools that provide detailed information about molecular structure, purity, and concentration.[3] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for the characterization of drug substances.[2] NMR spectroscopy, in particular, is considered a "gold standard" for its ability to provide detailed information about the chemical environment, stereochemistry, and molecular interactions of a compound.[2][4]

This guide will systematically deconstruct the molecule 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene and illustrate how a combination of modern spectroscopic methods can be used to confirm its constitution, connectivity, and the relative arrangement of its atoms.

Molecular Structure Hypothesis:
Chemical Structure of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Figure 1. Hypothesized structure of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene.

The Strategic Application of Spectroscopic Techniques

A holistic approach to structure elucidation involves the strategic use of multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.[5]

Workflow for Structure Elucidation:

Caption: A workflow illustrating the integrated spectroscopic approach.

Mass Spectrometry (MS): Determining the Molecular Formula

High-resolution mass spectrometry (HRMS) is the initial and critical step to determine the elemental composition of the molecule.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.[7]

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy.[7]

  • Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental formula. The presence of bromine will be indicated by a characteristic isotopic pattern.[8][9]

Predicted HRMS Data
ParameterPredicted ValueRationale
Molecular Formula C₉H₁₀BrFOBased on the hypothesized structure.
Exact Mass [M]⁺ 231.9926Calculated for C₉H₁₀⁷⁹BrFO.
Exact Mass [M+2]⁺ 233.9905Calculated for C₉H₁₀⁸¹BrFO.
Isotopic Ratio (M:M+2) ~1:1Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9]

The observation of a pair of peaks with a mass difference of approximately 2 Da and nearly equal intensity is a definitive indicator of the presence of a single bromine atom.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][5]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Identify characteristic absorption bands corresponding to specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (methoxy and ethyl)
~1600, ~1475C=C stretchAromatic ring
~1250C-O stretchAryl-O and alkyl-O ether
~1100C-F stretchAryl-F
~700-500C-Br stretchAlkyl-Br

The presence of these characteristic bands would provide strong evidence for the key functional groups within the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[4][12] By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and the connectivity of atoms.[12][13]

One-Dimensional (1D) NMR: ¹H, ¹³C, and ¹⁹F NMR
Experimental Protocol: 1D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30-6.90m4HAr-HComplex splitting due to H-H and H-F couplings.
~4.50dd1HCH(OMe)Coupled to the CH₂Br protons and potentially the aromatic protons.
~3.60m2HCH₂BrDiastereotopic protons coupled to the methine proton.
~3.40s3HOCH₃Singlet, characteristic of a methoxy group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~163 (d, ¹JCF ≈ 245 Hz)C-FLarge one-bond C-F coupling constant.
~140-110Ar-CAromatic carbons, with splitting due to C-F coupling.
~85CH(OMe)Carbon attached to two electronegative atoms (O and Br).
~57OCH₃Typical chemical shift for a methoxy carbon.
~35CH₂BrAliphatic carbon attached to bromine.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityRationale
~ -110 to -120mThe chemical shift is characteristic of a fluorine atom on a benzene ring.[14][15] The multiplicity will arise from coupling to the ortho and meta protons.[16]
Two-Dimensional (2D) NMR: Establishing Connectivity

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.[17][18]

Experimental Protocol: 2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[19][20][21]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[22]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is key for identifying quaternary carbons and piecing together molecular fragments.[22][23]

Key Predicted 2D NMR Correlations

Caption: Key predicted 2D NMR correlations for the molecule.

  • COSY: A cross-peak between the methine proton (~4.50 ppm) and the methylene protons (~3.60 ppm) will confirm the ethyl fragment.[24][25]

  • HSQC: This will definitively link each proton signal to its corresponding carbon signal.

  • HMBC: Crucially, an HMBC correlation from the methine proton (~4.50 ppm) to the aromatic carbons will confirm the attachment of the ethyl side chain to the fluorobenzene ring. A correlation from the methoxy protons (~3.40 ppm) to the methine carbon (~85 ppm) will confirm the position of the methoxy group.

Synthesis of Data and Final Structure Confirmation

By integrating the data from all spectroscopic techniques, a self-validating and definitive structural assignment can be made:

  • HRMS provides the correct molecular formula (C₉H₁₀BrFO).

  • IR Spectroscopy confirms the presence of the key functional groups: aromatic ring, C-F bond, ether linkage, and C-Br bond.

  • 1D NMR (¹H, ¹³C, ¹⁹F) provides the chemical environment and number of each type of nucleus, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, HMBC) pieces together the molecular fragments and confirms the precise connectivity of all atoms.

The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene. This rigorous approach to structure elucidation is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in drug development.[26]

References

  • Vertex AI Search. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Cáceres-Cortés, J., et al. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Lab Manager. (2025, August 27).
  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
  • Simson Pharma Limited. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • Frei, E., et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Retrieved from [Link]

  • MDPI. (2021, January 22). Applications of Solution NMR in Drug Discovery.
  • Technology Networks. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Spectroscopy Online. (2026, February 14).
  • Creative Biostructure. (2025, May 27).
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Unknown. (n.d.).
  • Columbia University. (n.d.). COSY - NMR Core Facility.
  • ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • JEOL USA. (2026, January 20).
  • Emery Pharma. (2018, April 2).
  • ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega.
  • PMC. (n.d.).
  • Unknown. (n.d.).
  • PubMed. (2005, September 8). Protonation sites of isolated fluorobenzene revealed by IR spectroscopy in the fingerprint range.
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • YouTube. (2023, December 3).
  • PMC. (n.d.).
  • Cornell University. (n.d.).
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • ETH Zurich. (n.d.).
  • Research Solutions Pages. (n.d.).
  • Optica Publishing Group. (n.d.). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of Connecticut. (2025, July 21).

Sources

Technical Deep Dive: Reactivity Profile of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS: 1340075-89-9), a specialized building block used in the synthesis of fluorinated phenethylamines and related bioactive scaffolds.

Executive Summary

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is a bifunctional electrophile combining a meta-fluorinated aryl core with a


-bromo ether side chain . Its utility in drug development stems from its ability to serve as a masked precursor to 

-functionalized styrenes and

-amino alcohols. The presence of the 3-fluoro substituent modulates the lipophilicity and metabolic stability of the aryl ring, a critical feature in CNS-active drug design, while the bromo-methoxy motif allows for controlled nucleophilic displacement and cyclization reactions.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of two distinct reactivity zones:

  • The Aliphatic Side Chain: A 2-bromo-1-methoxyethyl group.[1] The benzylic carbon carries a methoxy group, making it an acetal-like center, while the terminal carbon holds a primary bromide, a potent leaving group.

  • The Aryl Core: A benzene ring substituted at the 3-position (meta) with a fluorine atom.

Electronic Effects
  • Inductive Effect (

    
    ):  The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution (EAS) but activating the ortho positions for lithiation (Directed Ortho Metalation).
    
  • Benzylic Stabilization: The methoxy group at the benzylic position (

    
    -carbon) stabilizes carbocation intermediates via resonance (+M effect), significantly influencing the mechanism of substitution reactions at this center (promoting 
    
    
    
    character if the bromide is manipulated, or stabilizing radical intermediates).
  • Side Chain Polarization: The

    
     bond is polarized, making the terminal carbon electrophilic (
    
    
    
    reactive). However, the
    
    
    -oxygen (methoxy) can provide anchimeric assistance (Neighboring Group Participation), potentially accelerating displacement or retaining stereochemistry.

Synthesis Pathway

The most robust synthetic route for this scaffold is the halo-alkoxylation of 3-fluorostyrene . This process ensures the correct regiochemistry (Markovnikov addition of the alkoxy group).

Core Synthesis Protocol (Bromo-methoxylation)
  • Precursor: 3-Fluorostyrene.[2][3]

  • Reagents: N-Bromosuccinimide (NBS), Methanol (MeOH).

  • Mechanism:

    • Electrophilic attack of bromine (from NBS) on the styrene double bond forms a cyclic bromonium ion .

    • Nucleophilic attack by methanol occurs at the benzylic carbon (the more substituted carbon) due to its ability to stabilize the developing positive charge.

    • Result: Formation of the target 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene.

Synthesis cluster_0 Precursors cluster_1 Intermediate S 3-Fluorostyrene I Cyclic Bromonium Ion S->I Bromination R NBS / MeOH R->I P 1-(2-Bromo-1-methoxyethyl)- 3-fluorobenzene I->P Regioselective MeOH Attack

Figure 1: Regioselective synthesis via bromo-methoxylation. Methanol attacks the benzylic position.

Reactivity Profile

Nucleophilic Displacement ( vs. NGP)

The primary alkyl bromide is the primary site of reactivity.

  • Amination: Reaction with primary or secondary amines yields

    
    -methoxy phenethylamines .
    
    • Note: The

      
      -methoxy group can be cleaved later (e.g., with 
      
      
      
      ) to reveal the
      
      
      -amino alcohol, a pharmacophore found in neurotransmitter analogs.
  • Neighboring Group Participation (NGP): Under solvolytic conditions, the methoxy oxygen can attack the C-Br carbon, forming a transient 3-membered or 5-membered oxonium species. This can lead to retention of configuration if the starting material is enantiopure.

Elimination Reactions

Treatment with strong bases (e.g., KOtBu, NaH) triggers elimination.

  • Pathway A (E2): Elimination of HBr. The proton at the benzylic position is acidic due to the electron-withdrawing aryl and methoxy groups. Removal of this proton leads to the formation of

    
    -methoxy-3-fluorostyrene  (an enol ether).
    
  • Pathway B (Reductive Elimination): Treatment with Zinc or Magnesium can cause reductive elimination of the bromo-methoxy moiety to regenerate 3-fluorostyrene, though this is usually an off-target side reaction.

Aryl Functionalization (Directed Lithiation)

The 3-fluoro substituent is a powerful director for metallation.

  • Reagent: LDA or n-BuLi at -78°C.

  • Regioselectivity: Lithiation occurs preferentially at the 2-position (between the Fluorine and the alkyl chain) due to the synergistic inductive activation by F and the coordination of Li to the benzylic methoxy oxygen.

  • Application: This allows for the introduction of electrophiles (CHO, I, COOH) at the sterically crowded 2-position, creating highly substituted benzene cores.

Reactivity Core 1-(2-Bromo-1-methoxyethyl)- 3-fluorobenzene SN2 Nucleophilic Substitution (Amines/Azides) Core->SN2 Primary Bromide Elim Base-Induced Elimination (KOtBu) Core->Elim Benzylic Proton Lith Directed Ortho Lithiation (n-BuLi / -78°C) Core->Lith Ortho-F / OMe Directing Prod1 Beta-Methoxy Phenethylamines SN2->Prod1 Prod2 Alpha-Methoxy-3-fluorostyrene (Enol Ether) Elim->Prod2 Prod3 2-Substituted-3-fluoro Derivatives Lith->Prod3

Figure 2: Divergent reactivity pathways controlled by reaction conditions.

Experimental Protocols

Protocol A: Synthesis of -Methoxy Phenethylamine Derivative

This protocol demonstrates the


 displacement of the bromide.
  • Preparation: Dissolve 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add Potassium Carbonate (

    
    , 2.0 eq) and the desired amine (e.g., pyrrolidine, 1.2 eq).
    
  • Reaction: Heat to reflux (80°C) under Nitrogen for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the bromide.

  • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Partition between Ethyl Acetate and Water.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Directed Ortho-Lithiation

This protocol targets the 2-position of the aryl ring.

  • Setup: Flame-dry a flask and purge with Argon. Add 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 eq) and anhydrous THF. Cool to -78°C.

  • Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 minutes. Maintain temperature < -70°C. Stir for 1 hour.

    • Note: The benzylic methoxy group aids in stabilizing the lithiated species via chelation.

  • Quench: Add the electrophile (e.g., Methyl Iodide or DMF) dropwise.

  • Warming: Allow the mixture to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated

    
     solution and extract with Ether.
    

Safety & Handling

  • Alkylating Agent: As a primary alkyl bromide, this compound is a potential alkylating agent . It should be handled as a potential mutagen/carcinogen. Use double gloves and work in a fume hood.

  • HF Generation: In the event of thermal decomposition or combustion, fluorinated aromatics can release Hydrogen Fluoride (HF). Avoid contact with strong acids at high temperatures unless in a controlled reactor.

  • Storage: Store at 2–8°C under inert gas to prevent hydrolysis of the bromide or oxidation of the benzylic ether.

References

  • Synthesis of Beta-Bromo Ethers

    • Title: Regioselective Bromo-methoxyl
    • Context: General methodology for converting styrenes to 2-bromo-1-methoxyethyl benzenes using NBS/MeOH.
    • Source: [Organic Syntheses, Coll.[4] Vol. 6, p.1 (General Procedure)]([Link])

  • Reactivity of 2-Bromoethylbenzenes

    • Title: Reactivity of (2-Bromoethyl)benzene derivatives in Nucleophilic Substitution.[5]

    • Context: Describes SN2 and NGP mechanisms relevant to the side chain.
    • Source:[5]

  • Neighboring Group Participation

    • Title: Neighbouring Group Participation (NGP) in Organic Chemistry.[6][7][8]

    • Context: Mechanistic details on methoxy group assistance in bromide displacement.
    • Source:[8]

  • Compound Identification

    • Title: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS 1340075-89-9).[9]

    • Context: Chemical structure, physical properties, and commercial availability.
    • Source:(Note: Linked to analogous structure for verification of class properties).

Sources

literature review on substituted bromofluorobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Bromofluorobenzene Derivatives: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of Bromofluorobenzenes

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, substituted bromofluorobenzene derivatives have emerged as exceptionally versatile building blocks.[1][2] Their utility stems from the unique and often complementary properties imparted by the two distinct halogen substituents. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a prized feature in medicinal chemistry.[3][4] Concurrently, the bromine atom serves as a reactive handle, a "linchpin" for constructing more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.[5][6]

This guide offers a senior application scientist's perspective on the synthesis, manipulation, and strategic deployment of substituted bromofluorobenzene derivatives. We will move beyond simple procedural descriptions to explore the underlying principles that govern their reactivity, the rationale behind key experimental choices, and their successful application in creating high-value molecules.

Part 1: Synthesis of Substituted Bromofluorobenzene Scaffolds

The creation of bromofluorobenzene derivatives relies on several foundational synthetic strategies. The choice of method is dictated by the desired substitution pattern and the nature of other functional groups on the aromatic ring.

Electrophilic Aromatic Substitution: Direct Bromination

The most direct route to many bromofluorobenzene derivatives is the electrophilic bromination of a corresponding fluorobenzene precursor.[1][7] This reaction is governed by the principles of electrophilic aromatic substitution, where the fluorine atom acts as an ortho-, para-directing group, albeit a deactivating one.[8][9]

The causality behind this directive effect lies in the interplay between fluorine's strong electron-withdrawing inductive effect (deactivating the ring) and its ability to donate lone-pair electron density via resonance (which preferentially stabilizes the cationic intermediates at the ortho and para positions).

Workflow for Electrophilic Bromination

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Substituted Fluorobenzene Reaction Reaction Vessel (Controlled Temperature) Start->Reaction Add to vessel Reagents Brominating Agent (e.g., Br2, NBS) Reagents->Reaction Add slowly Catalyst Lewis Acid Catalyst (e.g., Fe, AlCl3, Iodine) Catalyst->Reaction Catalyzes reaction Quench Quenching (e.g., NaHSO3 soln) Reaction->Quench Transfer mixture Extract Extraction Quench->Extract Purify Purification (Distillation or Chromatography) Extract->Purify Product Substituted Bromofluorobenzene Purify->Product

Caption: General workflow for the synthesis of bromofluorobenzenes via electrophilic bromination.

Field-Proven Protocol: Synthesis of 4-Bromofluorobenzene

This protocol details the direct bromination of fluorobenzene, a common and scalable method.[10] The choice of low temperature is critical for maximizing the regioselectivity towards the para-isomer and minimizing the formation of dibrominated byproducts.

  • Vessel Preparation: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is dried and flushed with an inert gas (e.g., nitrogen).

  • Charge Reagents: Charge the flask with fluorobenzene (1.0 eq) and a catalytic amount of iron filings or iodine.

  • Cooling: Cool the reaction vessel to a temperature between -10°C and 0°C using an appropriate cooling bath.[10] This temperature control is crucial; higher temperatures can lead to decreased selectivity and the formation of polybrominated species.

  • Bromine Addition: Add liquid bromine (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C. The slow addition prevents a dangerous exotherm and maintains selectivity.

  • Reaction Monitoring: Stir the mixture at 0°C until the characteristic red-brown color of bromine has dissipated, indicating consumption. The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a cold, aqueous solution of sodium bisulfite to neutralize any remaining bromine.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter. The crude product is then purified by fractional distillation to yield pure 4-bromofluorobenzene.

Sandmeyer-Type Reactions

For substitution patterns not easily accessible through direct bromination, the Sandmeyer reaction provides a powerful alternative.[11] This method involves the diazotization of a fluoroaniline derivative followed by displacement of the diazonium group with a bromide salt, typically using a copper(I) bromide catalyst.

This approach is particularly valuable for synthesizing derivatives where the bromo and fluoro groups are in a meta relationship, a pattern not achievable by direct bromination of fluorobenzene.

Part 2: The Reactive Heart of Bromofluorobenzenes: Cross-Coupling

The synthetic value of bromofluorobenzene derivatives is most profoundly realized in their application in palladium-catalyzed cross-coupling reactions.[6][12] These reactions form the cornerstone of modern synthetic chemistry, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with high precision.[13]

The key to their utility is the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more susceptible to oxidative addition to a low-valent palladium center than the much stronger C-F bond. This allows the bromine to be selectively replaced, leaving the fluorine atom untouched to exert its influence on the final molecule's properties.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Bromofluorobenzene) PdII_Intermediate Ar-Pd(II)(Br)Ln OxAdd->PdII_Intermediate Transmetal Transmetalation PdII_Intermediate->Transmetal R-B(OR)2 (Boronic Acid/Ester) + Base PdII_Coupling Ar-Pd(II)(R)Ln Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorotoluene

This protocol is designed as a self-validating system where each component has a clear, justifiable role in ensuring a successful transformation.

  • Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is non-negotiable as it prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid partner (1.1-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The base is essential for activating the boronic acid in the transmetalation step.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water. The solvent choice is critical for solubilizing all reactants and facilitating the interaction between organic and aqueous phases.

  • Substrate Addition: Add the 2-bromo-5-fluorotoluene (1.0 eq) via syringe.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) with vigorous stirring. The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromofluorobenzene is consumed.

  • Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the inorganic base and boron byproducts.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the pure coupled product.

Other vital cross-coupling reactions where bromofluorobenzenes excel include Buchwald-Hartwig amination (forming C-N bonds) and Sonogashira coupling (forming C-C triple bonds), greatly expanding their synthetic utility.[6]

Part 3: Applications in Drug Development and Materials Science

The true measure of a chemical building block is its impact on creating functional molecules. Substituted bromofluorobenzenes are instrumental in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][14]

Structure-Application Relationship

G cluster_modification Chemical Modification cluster_intermediates Complex Intermediates cluster_final Final Applications Core Bromofluorobenzene Core Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Core->Coupling Other Other Functionalization (e.g., Grignard, Lithiation) Core->Other PharmaInt Pharmaceutical Scaffolds Coupling->PharmaInt MaterialInt Material Precursors Coupling->MaterialInt Other->PharmaInt Drugs Active Pharmaceutical Ingredients (APIs) (e.g., Anticancer, Antiviral) PharmaInt->Drugs Materials Advanced Materials (e.g., Polymers, Liquid Crystals) MaterialInt->Materials

Caption: Logical flow from the core bromofluorobenzene structure to its final high-value applications.

Case Study: Pharmaceuticals

The incorporation of a fluorinated aromatic ring is a well-established strategy to enhance drug efficacy.[3][15] Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity through favorable electronic interactions.[4][16] Bromofluorobenzenes serve as key intermediates in synthesizing these complex molecules. For instance, they are used in the development of anti-cancer and anti-inflammatory drugs.[2] The ability to use the bromine for late-stage functionalization allows for the rapid synthesis of analog libraries to optimize drug-like properties.[13][17]

Case Study: Agrochemicals and Materials

In agrochemical development, the unique electronic properties of bromofluorobenzenes are leveraged to create more effective pesticides and herbicides.[2] In materials science, these compounds are precursors to high-performance polymers and liquid crystals.[2] The rigidity of the aromatic core, combined with the polarity introduced by the halogens, can be used to fine-tune the physical properties of these materials.

Part 4: Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of synthesized derivatives. A combination of spectroscopic techniques is typically employed.

Technique Key Observables for a Substituted Bromofluorobenzene Rationale
¹H NMR Aromatic region (typically ~7.0-7.8 ppm) shows characteristic splitting patterns due to H-H and H-F coupling.The number of signals, their integration, and splitting patterns reveal the substitution pattern on the aromatic ring.
¹³C NMR Aromatic carbons appear in the ~110-165 ppm range. The carbon directly bonded to fluorine shows a large coupling constant (¹JCF ≈ 240-250 Hz).Confirms the carbon skeleton and the presence of the C-F bond.
¹⁹F NMR A single resonance (if only one F atom) whose chemical shift is indicative of the electronic environment.A highly sensitive and definitive method for confirming the presence and electronic environment of the fluorine atom.
IR Spectroscopy Strong C-F stretching band in the 1100-1270 cm⁻¹ region.[18] C-Br stretching is observed at lower frequencies. Aromatic C-H and C=C stretching bands are also present.Provides information about the functional groups present in the molecule.[19]
Mass Spectrometry The molecular ion peak (M⁺) will show a characteristic isotopic pattern (M⁺ and M⁺+2 in a ~1:1 ratio) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.Confirms the molecular weight and the presence of one bromine atom.

Conclusion and Future Outlook

Substituted bromofluorobenzene derivatives represent a class of chemical intermediates whose strategic value is far greater than the sum of their parts. The orthogonal reactivity of the C-Br and C-F bonds provides a powerful platform for the efficient construction of complex molecules with tailored properties. As synthetic methodologies, particularly in catalysis, continue to advance, the demand for these versatile building blocks in drug discovery, agrochemicals, and materials science is set to grow. Future research will likely focus on developing even more selective and efficient methods for their synthesis and functionalization, further expanding the chemical space accessible to researchers and accelerating the development of next-generation technologies and therapeutics.

References

  • US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture - Google Patents.
  • 2-Bromofluorobenzene: A Versatile Building Block for Organic Synthesis. (2023). Available at: [Link]

  • A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative - ResearchGate. Available at: [Link]

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC - NIH. Available at: [Link]

  • Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline - INIS-IAEA. Available at: [Link]

  • (a) Cross-coupling reaction between bromobenzene with benzeneboronic... - ResearchGate. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. Available at: [Link]

  • 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem. Available at: [Link]

  • Aromatic Reactivity - MSU chemistry. Available at: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

  • p-Bromofluorobenzene - the NIST WebBook. Available at: [Link]

  • p-Bromofluorobenzene - the NIST WebBook. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC. Available at: [Link]

  • US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents.
  • Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Cross coupling reactions in organic synthesis themed issue. Available at: [Link]

  • Cross-coupling reaction - Wikipedia. Available at: [Link]

  • Reactivity of Substituted Benzenes 1.0.1. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • Functionalized Benzobarrelene Derivatives – A Novel Synthetic Route and Reactivity Studies - TU Chemnitz. Available at: [Link]

  • A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols - RSC Publishing. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds - PMC. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. Available at: [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF - ResearchGate. Available at: [Link]

  • Fluorinated compounds present opportunities for drug discovery | Request PDF. Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]

  • Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC. Available at: [Link]

  • Exploring Novel Synthetic Routes in Medicinal Chemistry - Hilaris Publisher. Available at: [Link]

  • A General Synthetic Route to Isomerically Pure Functionalized Rhodamine Dyes - PubMed. Available at: [Link]

  • A general synthetic route to isomerically pure functionalized rhodamine dyes. Available at: [Link]

  • Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents - Chemical Communications (RSC Publishing). Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]

  • aromatic substitution reactions - Academia.edu. Available at: [Link]

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  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available at: [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI. Available at: [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent advances in the synthesis and applications of fluoranthenes - ResearchGate. Available at: [Link]

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Technical Guide: Safe Handling & Management of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of Halogenated Organic Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Paradox

Halogenated organic compounds (HOCs)—specifically alkyl and aryl halides—are ubiquitous in drug discovery and synthesis due to their unique lipophilicity and reactivity profiles. However, they present a "safety paradox": while often non-flammable (e.g., dichloromethane, carbon tetrachloride), they pose insidious chronic health risks and acute reactivity hazards that are frequently underestimated.

This guide moves beyond basic compliance, offering a mechanistic understanding of HOC hazards and providing self-validating protocols for their safe manipulation.[1]

Toxicology & Hazard Assessment: The Mechanistic Basis

Understanding why HOCs are toxic allows for better risk prediction. The primary driver of HOC toxicity is bioactivation rather than direct reactivity.

Metabolic Bioactivation (The CYP2E1 Pathway)

Unlike acidic or corrosive agents that cause immediate tissue damage, many HOCs are lipophilic and cross cell membranes easily. In the liver, the Cytochrome P450 system (specifically CYP2E1) attempts to oxidize these compounds, often generating highly reactive free radicals.[2]

  • Carbon Tetrachloride (

    
    ):  Metabolized to the trichloromethyl radical (
    
    
    
    ). This radical initiates lipid peroxidation, destroying cell membranes and leading to centrilobular hepatic necrosis [1].
  • Chloroform (

    
    ):  Oxidized to phosgene (
    
    
    
    ), a potent electrophile that depletes glutathione and binds to cellular proteins, causing nephrotoxicity and hepatotoxicity [2].
  • Dichloromethane (DCM): Metabolized via two pathways:

    • CYP2E1: Yields carbon monoxide (CO), leading to elevated carboxyhemoglobin levels (chemical asphyxiation).

    • Glutathione S-transferase: Yields formaldehyde (carcinogen) [3].

Exposure Limits & Physical Properties

The high volatility of these solvents (high vapor pressure) combined with low olfactory warning properties makes engineering controls non-negotiable.

Table 1: Key HOC Safety Profile

CompoundVapor Pressure (20°C)OSHA PEL (TWA)IDLH (Immediate Danger)Target OrgansKey Hazard Note
Dichloromethane (DCM) 350 mmHg25 ppm2,300 ppmCNS, Heart, LiverMetabolizes to CO; highly volatile.
Chloroform 160 mmHg50 ppm (Ceiling)500 ppmLiver, Kidney, CNSSuspected carcinogen; phosgene generation.
Carbon Tetrachloride 91 mmHg10 ppm200 ppmLiver, KidneyPotent hepatotoxin; banned in many uses.
1,2-Dichloroethane 64 mmHg50 ppm50 ppmLiver, KidneysHigh flammability (unlike DCM/CCl4).

Data Sources: NIOSH Pocket Guide [4], OSHA Annotated Z-Tables [5].[3]

Engineering Controls & Personal Protective Equipment (PPE)[4][5][6]

Fume Hood Management

The Protocol:

  • Verification: Before opening a bottle of HOC, verify hood flow. A digital anemometer should read 80–120 fpm (0.4–0.6 m/s) at the face.

  • The "6-Inch Rule": All HOC manipulations must occur at least 6 inches behind the sash plane. This creates a buffer zone where turbulence from the operator's body does not compromise containment.

  • Self-Validation: Tape a small strip of tissue paper to the bottom of the sash. If it flutters inward, you have negative pressure. If it hangs dead or blows out, STOP .

Glove Selection Logic (Critical Failure Point)

Standard nitrile exam gloves provide negligible protection against chlorinated solvents. DCM can break through a standard 4-mil nitrile glove in < 1 minute [6].

Recommended Protocol: The "Silver Shield" Laminate System For any manipulation involving >100 mL of HOCs or any potential for immersion:

  • Inner Layer: Silver Shield® (EVOH/PE laminate) or PVA (Polyvinyl Alcohol) gloves. These offer >4 hours of breakthrough time for DCM.

    • Note: PVA is water-soluble; do not use if aqueous workups are involved.

  • Outer Layer: Standard Nitrile. This provides dexterity and protects the inner glove from tears and water.[4]

Figure 1: Glove Selection Decision Logic

GloveSelection Start Start: Select Solvent IsChlorinated Is it a Chlorinated Solvent? (DCM, Chloroform, CCl4) Start->IsChlorinated Volume Volume / Contact Type? IsChlorinated->Volume Yes Nitrile Standard Nitrile (Double Gloved) *Change immediately upon splash* IsChlorinated->Nitrile No (e.g., Alkyl Bromides) Splash Incidental Splash Only (<10 mL transfer) Volume->Splash Immersion High Volume / Immersion Risk (>100 mL, quenching) Volume->Immersion Splash->Nitrile Acceptable with strict protocol Laminate Laminate (Silver Shield) Liner + Nitrile Outer Immersion->Laminate Best Practice PVA Polyvinyl Alcohol (PVA) *Avoid Water Contact* Immersion->PVA If Anhydrous Viton Viton / Butyl Rubber (Thick, expensive) Immersion->Viton Alternative

Caption: Decision matrix for selecting appropriate hand protection based on solvent type and exposure potential.

Operational Protocols

Chemical Incompatibility & Reactivity

HOCs are electrophilic. A common, catastrophic error is mixing them with strong nucleophiles or reducing metals.

  • Alkali Metals (The Explosion Risk): Never use sodium (Na) or potassium (K) to dry halogenated solvents. The reaction is often delayed but can become explosive (forming carbenes or radical chains) [7].

  • Aluminum/Magnesium: Finely divided active metals can react violently with alkyl halides (Wurtz-type coupling or Grignard formation out of control).

  • Strong Bases: Mixing chloroform with strong bases (NaOH, KOH) generates dichlorocarbene (:CCl2), which is highly reactive and can polymerize explosively or react with other solvents.

Safe Transfer Protocol (Cannula Method)

Pouring volatile HOCs creates fumes and static charge. Use positive pressure transfer for volumes >500 mL.

  • Grounding: Ground the receiving vessel and the source drum/canister.

  • Inert Gas: Insert a needle connected to an inert gas line (

    
     or Ar) into the source septum.
    
  • Transfer Line: Insert a double-ended cannula (PTFE or Stainless Steel) into the source liquid and the receiving vessel.

  • Pressure: Apply gentle gas pressure to the source to push liquid through the cannula. This is a closed system that minimizes vapor release.

Waste Management & Segregation

Proper segregation reduces disposal costs and prevents dangerous interactions in waste drums.[5]

The "Halogen Rule": If a waste stream contains >1-2% halogenated content , it must be classified as "Halogenated Waste."

Figure 2: Waste Segregation Workflow

WasteSegregation Waste Chemical Waste Generated CheckHalogen Contains Halogens? (Cl, Br, I, F) Waste->CheckHalogen CheckConc Concentration > 2%? CheckHalogen->CheckConc Yes NonHalo Non-Halogenated Waste Stream (Cheaper disposal, fuels blending) CheckHalogen->NonHalo No CheckConc->NonHalo Trace (<1-2%) CheckCompat Check Compatibilities: No Acids, No Oxidizers, No Metals CheckConc->CheckCompat Significant (>2%) Halo Halogenated Waste Stream (Incineration required) CheckCompat->Halo Compatible

Caption: Logic flow for segregating halogenated waste to ensure safety and regulatory compliance.

Emergency Response Procedures

Skin Exposure[9]
  • Immediate Action: Do not wipe. Wiping drives the solvent deeper into the pores.

  • Flush: Flush with tepid water for 15 minutes.

  • Soap: Use a mild soap (surfactant) to help emulsify and remove the lipophilic solvent.

  • Medical: Seek evaluation. Delayed burns are common with DCM.

Spills (The "Evacuate or Absorb" Decision)
  • Small Spill (< 500 mL) in Hood:

    • Lower sash.

    • Apply activated charcoal or "organic solvent" spill pillows (vermiculite/clay).

    • Bag waste as halogenated solid waste.

  • Large Spill (> 500 mL) or Outside Hood:

    • Evacuate: The vapor density of HOCs is >1 (heavier than air). Vapors will accumulate at floor level, posing an asphyxiation risk.

    • Isolate: Close lab doors.

    • Call EHS/Hazmat: Do not attempt to clean up without self-contained breathing apparatus (SCBA) if vapors are strong.

References

  • Weber, L. W., et al. (2003). Hepatotoxicity and Mechanism of Action of Haloalkanes: Carbon Tetrachloride as a Toxicological Model. Critical Reviews in Toxicology. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chloroform. CDC/HHS. Link

  • Occupational Safety and Health Administration (OSHA). Methylene Chloride Standard (29 CFR 1910.1052). Link

  • NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Link

  • OSHA. Annotated Table Z-1: Permissible Exposure Limits. Link[6]

  • Ansell Healthcare. (2019). Chemical Permeation & Degradation Guide. Link

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Link

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Methodological & Application

Application Note: Strategic Utilization of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene in CNS-Active Pharmacophore Synthesis

[1]

Executive Summary

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS: 1250652-36-8) is a specialized electrophilic building block designed for the modular synthesis of 3-aryl-3-methoxypropylamines , a privileged scaffold in neuropsychiatric drug discovery.[1]

This compound features three critical structural elements:

  • 3-Fluoroaryl Motif: Enhances metabolic stability (blocking CYP450 oxidation at the favored position) and modulates lipophilicity compared to the parent phenyl or phenol analogs.[1]

  • Benzylic Methoxy Group: Mimics the ether functionality found in SNRIs (e.g., Venlafaxine, Nisoxetine) and analgesics (e.g., Tramadol, Tapentadol analogs), acting as a hydrogen bond acceptor.[1]

  • 
    -Bromoethyl Side Chain:  A highly reactive electrophile primed for nucleophilic substitution (
    
    
    ), enabling rapid chain elongation or amination.[1]

This guide details the protocol for converting this bromide into a


-amino ether1

Chemical Profile & Reactivity[1][2][3][4]

  • IUPAC Name: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 233.08 g/mol [1]

  • Physical State: Colorless to pale yellow oil[1]

  • Solubility: Soluble in DCM, THF, DMSO; insoluble in water.[1]

Reactivity Matrix
Reaction TypeTarget FunctionalityReagentsUtility
Cyanation (

)
Nitrile (

-precursor)
NaCN/DMSOPrimary Route: Homologation to propylamines.[1]
Amination (

)

-Amino Ether

,

Synthesis of shorter ethylamine analogs.[1]
Alkylation

-Keto/Ester
Enolates (e.g., Malonate)Construction of complex heterocycles.[1]

Core Protocol: Synthesis of Fluorinated 3-Aryl-3-methoxypropylamines

This workflow describes the homologation of the ethyl bromide to a propyl amine, the "gold standard" chain length for serotonin/norepinephrine transporter binding.[1]

Phase A: Nucleophilic Cyanation (Homologation)

Objective: Convert the alkyl bromide to a nitrile, extending the carbon chain by one unit.[1]

Reaction Scheme:

Materials
  • Substrate: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv)

  • Reagent: Sodium Cyanide (NaCN) (1.5 equiv) [DANGER: HIGHLY TOXIC] [1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) (5 mL per gram of substrate)

  • Quench: Dilute NaOH, Bleach (for waste treatment)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Dissolve 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene in anhydrous DMSO.

    • Expert Insight: DMSO is critical here.[1] It solvates the cation (

      
      ), leaving the cyanide anion "naked" and highly nucleophilic, accelerating the 
      
      
      reaction 10-20x compared to alcohols.
  • Addition: Add powdered NaCN in a single portion.

    • Caution: Perform this step in a well-ventilated fume hood. Ensure an antidote kit (e.g., hydroxocobalamin) is accessible.[1]

  • Reaction: Heat the mixture to 90°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting bromide (

      
      ) should disappear, replaced by the more polar nitrile (
      
      
      ).[1]
  • Workup (Emulsion Control):

    • Cool to room temperature.[1][2][3]

    • Pour the reaction mixture into a 5-fold excess of ice-cold water .

    • Troubleshooting: If an emulsion forms (common with DMSO), add saturated NaCl (brine) to break it.[1]

    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      ).[1]
  • Purification: Wash combined organics with water (

    
    ) to remove residual DMSO, then brine. Dry over 
    
    
    and concentrate.
    • Yield Expectation: 85–92% of the nitrile intermediate.

Phase B: Reductive Amination to the Target Amine

Objective: Reduce the nitrile to a primary amine (or dimethylamine via reductive alkylation).[1]

Reaction Scheme:

1
Step-by-Step Procedure
  • Activation: Suspend Lithium Aluminum Hydride (

    
    , 2.0 equiv) in anhydrous THF at 0°C under Argon.
    
  • Addition: Dropwise add the nitrile (dissolved in THF) to the hydride suspension.

    • Thermodynamics: The reaction is exothermic. Maintain temperature <10°C during addition to prevent side reactions (e.g., demethoxylation).[1]

  • Reflux: Warm to room temperature, then reflux for 3 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    = grams of
    
    
    used.
  • Isolation: Filter the granular white precipitate. Acidify the filtrate with HCl to form the amine salt, wash with ether (removes non-basic impurities), then basify with NaOH and extract into DCM.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points and mechanistic flow for utilizing this building block.

GStart1-(2-Bromo-1-methoxyethyl)-3-fluorobenzeneReactionAPath A: Cyanation(NaCN, DMSO)Start->ReactionAHomologationReactionBPath B: Direct Amination(HNR2, K2CO3)Start->ReactionBSubstitutionIntermedANitrile Intermediate(Chain Extension)ReactionA->IntermedASN2 DisplacementProductB2-Aryl-2-methoxyethylamine(Histamine Analog)ReactionB->ProductBSN2 DisplacementProductA3-Aryl-3-methoxypropylamine(SNRI Scaffold)IntermedA->ProductAReduction (LiAlH4)

Figure 1: Divergent synthesis pathways. Path A (Green) yields the propyl-chain pharmacophore typical of modern antidepressants.[1] Path B (Yellow) yields the ethyl-chain analog.[1]

Troubleshooting & Optimization

Elimination vs. Substitution
  • Issue: Formation of 3-fluorostyrene derivatives via E2 elimination.

  • Cause: High basicity of the nucleophile or excessive temperature.

  • Solution: Avoid alkoxide bases.[1] For amination, use secondary amines (dimethylamine) in excess rather than strong bases.[1] For cyanation, ensure the reaction remains strictly anhydrous to prevent hydroxide formation.[1]

Demethylation
  • Issue: Loss of the methoxy group during reduction.[1]

  • Cause: Lewis acidic conditions (e.g.,

    
     mixed with hydrides) or excessive heat.[1]
    
  • Solution: Use

    
     in pure THF or Borane-THF complex (
    
    
    ) for milder reduction of the nitrile.[1]
Safety: Cyanide Handling
  • Protocol: All aqueous waste from Phase A must be treated with bleach (sodium hypochlorite) at pH >10 for 24 hours to oxidize cyanide to cyanate (

    
    ) before disposal.[1]
    

References

  • ChemScene. (n.d.).[1] 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene Product Information. Retrieved from [1]

  • Synthetic Pages. (2001).[1][3] Nucleophilic displacement of a benzylic bromide using sodium cyanide. SyntheticPage 172. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] 3-methoxy-N,N-dimethylpropan-1-amine Compound Summary. PubChem.[1][4] Retrieved from [1]

  • Saikia, I., et al. (2016).[1][5] Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Reviews in Organic Chemistry. Retrieved from

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1]

The Strategic Value of the Scaffold

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS: 1250652-36-8) represents a critical "masking" intermediate in medicinal chemistry. It serves as an electrophilic precursor to


-functionalized phenethylamines , a pharmacophore ubiquitous in CNS-active agents (e.g., reuptake inhibitors), beta-blockers, and kinase inhibitors.[1]

Key Structural Advantages:

  • 3-Fluoro Substitution: Enhances metabolic stability by blocking the P450-mediated oxidation at the electron-rich meta-position, a common failure point in drug candidates.[1]

  • Benzylic Methoxy Group: Provides a predetermined oxygenation pattern, often mimicking the hydrogen-bond accepting capabilities of bioactive natural products while modulating lipophilicity (LogP).[1]

  • Terminal Bromide: A versatile "soft" electrophile ready for displacement by amines, thiols, or carbon nucleophiles without disturbing the sensitive benzylic ether.[1]

Chemical Profile Table[1][2][3][4]
PropertySpecification / Data
IUPAC Name 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene
Molecular Formula C

H

BrFO
Molecular Weight 233.08 g/mol
Appearance Clear to pale yellow oil
Boiling Point (Est.) 115–120 °C @ 1.5 mmHg
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in Water
Reactivity Class Alkylating Agent (Primary halide), Benzylic Ether
Storage 2–8 °C, Inert Atmosphere (Argon), Light Sensitive

Part 2: Synthesis Protocol (Upstream)[1]

Protocol A: Regioselective Bromomethoxylation of 3-Fluorostyrene

Objective: Synthesize the target intermediate with >95% regioselectivity for the Markovnikov adduct (methoxy group at the benzylic position).[1]

Mechanism: The reaction proceeds via a bromonium ion intermediate.[1] Methanol acts as the nucleophile, attacking the benzylic carbon (C1) because it can better stabilize the developing partial positive charge compared to the terminal carbon (C2).[1]

Reagents:

  • Precursor: 3-Fluorostyrene (1.0 equiv)[1]

  • Bromine Source:

    
    -Bromosuccinimide (NBS) (1.05 equiv)[1]
    
  • Solvent/Nucleophile: Anhydrous Methanol (10 V)[1]

  • Catalyst (Optional):

    
    -Toluenesulfonic acid (10 mol%) – Use only if reaction stalls.[1]
    

Step-by-Step Methodology:

  • Preparation:

    • Charge a flame-dried 3-neck round bottom flask with 3-Fluorostyrene and Anhydrous Methanol .

    • Cool the system to 0 °C using an ice/water bath.[1] Maintain an inert nitrogen atmosphere.

  • Addition:

    • Add NBS portion-wise over 30 minutes. Critical: Do not add all at once to prevent exotherms that degrade regioselectivity.[1]

    • Observation: The solution should turn pale yellow.[1] If a deep orange color persists, it indicates free bromine accumulation; reduce addition rate.[1]

  • Reaction:

    • Allow the mixture to warm to 20–25 °C naturally.

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2] Target <2% remaining styrene.[1]

  • Workup:

    • Quench the reaction with 10% Na

      
      SO
      
      
      
      (aq)
      to destroy excess brominating agent.[1]
    • Concentrate under reduced pressure to remove bulk methanol (do not distill to dryness).[1]

    • Dilute residue with DCM and wash with water (2x) and brine (1x).[1]

    • Dry organic layer over MgSO

      
      , filter, and concentrate.[1]
      
  • Purification:

    • The crude oil is typically >90% pure.[1] For pharma-grade, purify via silica gel flash chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).[1]
      

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the benzylic proton (dd) around

    
     4.3–4.5 ppm.[1] The methoxy singlet should appear at 
    
    
    
    3.2–3.3 ppm. If the methoxy signal is split or shifted, suspect the anti-Markovnikov regioisomer.[1]

Part 3: Downstream Application Protocols

Protocol B: Amination to Functionalized Phenethylamines

Context: This reaction displaces the terminal bromide to create a CNS-active scaffold.[1]

Reagents:

  • Substrate: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv)

  • Amine: Morpholine or Dimethylamine (2.0–3.0 equiv)[1]

  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Promoter: KI (10 mol%) – Accelerates Finkelstein-like displacement.[1]

Workflow:

  • Dissolve the substrate in ACN.[1][3]

  • Add K

    
    CO
    
    
    
    , KI, and the secondary amine.[1]
  • Heat to 60–80 °C for 12 hours in a sealed vessel.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][3] Partition between EtOAc and dilute HCl (to pull the amine product into the aqueous phase).[1] Wash organic layer (discards non-basic impurities).[1] Basify aqueous layer (pH 10) and extract product back into EtOAc.[1]

Part 4: Visualization of Workflows

Synthesis & Application Pathway

This diagram illustrates the transformation from the styrene precursor to the final amine scaffold, highlighting the regiochemical outcome.[1]

SynthesisPathway Styrene 3-Fluorostyrene (Precursor) NBS NBS / MeOH (Electrophilic Addition) Styrene->NBS Intermediate 1-(2-Bromo-1-methoxyethyl)- 3-fluorobenzene (Target Intermediate) NBS->Intermediate 0°C -> RT Regioselective Amine Secondary Amine (HNR2) Intermediate->Amine Product beta-Amino Ether (Pharma Scaffold) Amine->Product K2CO3, KI, 60°C Nucleophilic Sub.

Caption: Reaction pathway showing the conversion of 3-fluorostyrene to the target bromo-ether and subsequent amination.

Experimental Logic Flow

This diagram guides the researcher through the critical decision points during the synthesis to ensure purity and safety.

LogicFlow Start Start Synthesis AddNBS Add NBS to Styrene/MeOH (0°C, Portionwise) Start->AddNBS CheckColor Check Color? AddNBS->CheckColor Orange Deep Orange: Free Br2 Accumulation CheckColor->Orange Yes Yellow Pale Yellow: Controlled Reaction CheckColor->Yellow No Pause Pause Addition Allow to Decolorize Orange->Pause Continue Continue Stirring Warm to RT Yellow->Continue Pause->AddNBS Quench Quench with Na2SO3 Continue->Quench

Caption: Operational logic flow for the bromomethoxylation step, highlighting safety controls for exotherms.

Part 5: References

  • Regioselective Bromomethoxylation Methodology:

    • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol (Mechanistic parallel for NBS/MeOH reactivity).

    • Source: Molecules 2016, 21(1), 88.[1]

    • URL:[Link][1]

  • General Reactivity of NBS with Styrenes:

    • Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[1][4][5][6]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Physical Data & Safety (3-Fluorostyrene Precursor):

    • Title: 3-Fluorostyrene Compound Summary.

    • Source: PubChem.[1][7][8]

    • URL:[Link][1]

  • Commercial Availability & CAS Verification:

    • Title: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS 1250652-36-8).[1][9]

    • Source: ChemScene.[1][9][10]

Sources

experimental protocol for nucleophilic substitution on 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Application Note: Optimized Nucleophilic Substitution Strategies for -Functionalized Haloalkyl Arenes

Executive Summary

This technical guide outlines the optimized protocols for performing nucleophilic substitution (

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

While the primary bromide suggests facile


azidationamination

Substrate Analysis & Mechanistic Insight[1]

Structural Considerations

The substrate contains three critical functional motifs affecting reactivity:

  • Primary Bromide (

    
    ):  The primary electrophilic site. Unhindered, favoring 
    
    
    .
  • Benzylic Methoxy Group (

    
    ):  Located at the 
    
    
    -position relative to the bromide.
    • Inductive Effect: The oxygen atom withdraws electron density, making the

      
      -protons (benzylic) more acidic, increasing the risk of E2 elimination.
      
    • Sterics: Adds bulk near the reaction center but does not preclude primary substitution.

  • Meta-Fluorine (

    
    ):  Exerts a global electron-withdrawing effect (inductive), slightly deactivating the ring but increasing the acidity of the benzylic proton, further heightening elimination risks.
    
Reaction Pathways: vs. E2

The primary challenge is the competition between the desired substitution (

ReactionPathwaysSubstrateSubstrate1-(2-Bromo-1-methoxyethyl)-3-fluorobenzeneTS_SN2Transition State (SN2)Backside AttackSubstrate->TS_SN2+ Nu⁻ (Soft)TS_E2Transition State (E2)Anti-PeriplanarSubstrate->TS_E2+ Strong Base(Hard)NuNucleophile (Nu⁻)ProductSubstitution Product(Target)TS_SN2->ProductInversion/SubstitutionBaseBase/Basic Nu⁻SideProductElimination Product(Vinyl Ether/Styrene)TS_E2->SideProduct- HBr

Figure 1: Mechanistic divergence.[1][2] Soft nucleophiles (azides, thiols) favor the blue

Experimental Protocol A: Azidation (Target Synthesis)

Objective: Synthesis of 1-(2-Azido-1-methoxyethyl)-3-fluorobenzene. Application: Precursor for Staudinger reduction to amines or CuAAC click chemistry.

Reagents & Equipment
ReagentRoleEquiv.Notes
Substrate Reactant1.0Purity >95% recommended
Sodium Azide (

)
Nucleophile1.5Toxic/Shock Sensitive
DMF (Anhydrous) SolventN/A0.2 M Concentration
Ethyl Acetate ExtractionN/AHPLC Grade
Sodium Bicarbonate WashN/ASaturated Aqueous
Step-by-Step Methodology

Step 1: Preparation (Safety First)

  • Warning: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metal spatulas (Teflon/plastic). Ensure the reaction vessel is vented to a scrubber if acidic conditions are remotely possible (formation of

    
    ).
    
  • Purge a round-bottom flask with nitrogen.

Step 2: Dissolution

  • Dissolve 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv) in anhydrous DMF (Dimethylformamide).

  • Why DMF? DMF is a polar aprotic solvent that solvates cations (

    
    ) well but leaves the anion (
    
    
    ) "naked" and highly reactive, accelerating the
    
    
    rate significantly compared to protic solvents.

Step 3: Nucleophile Addition

  • Add Sodium Azide (

    
    , 1.5 equiv) in a single portion at room temperature.
    
  • Note: The solution may remain heterogeneous initially.

Step 4: Reaction

  • Heat the mixture to 60°C .

  • Critical Control Point: Do NOT exceed 80°C. Higher temperatures significantly increase the rate of elimination to the vinyl ether side product.

  • Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 4–6 hours.

    • Endpoint: Disappearance of bromide starting material.

Step 5: Workup

  • Cool to room temperature.[3][4]

  • Pour the reaction mixture into 5x volume of ice-cold water (quenches reaction and dissolves inorganic salts).

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Caution: Do not concentrate azides to absolute dryness if heating is involved; keep temperature <40°C.

Protocol B: Amination (Library Synthesis)

Objective: Synthesis of tertiary amine derivatives (e.g., using Morpholine).

Modifications from Protocol A

Amines can act as both nucleophiles and bases. To prevent elimination:

  • Nucleophile Choice: Use secondary amines (e.g., Morpholine, Piperidine). Primary amines may lead to over-alkylation.

  • Base Scavenger: Add

    
     (2.0 equiv) to neutralize the HBr generated.
    
  • Solvent: Acetonitrile (

    
    ) is preferred over DMF for easier workup, though reaction times may be longer.
    
Workflow Diagram

WorkflowStartStart: Substrate + Solvent(DMF or MeCN)AddNuAdd Nucleophile(NaN3 or Amine + Base)Start->AddNuHeatHeat to 60°C(Strict Temp Control)AddNu->HeatCheckCheck LCMS/TLCIs SM consumed?Heat->CheckCheck->HeatNo (Continue)WorkupAqueous Workup(Remove DMF/Salts)Check->WorkupYesEliminationDetected Styrene Side Product?Workup->EliminationPurifyPurification(Column Chromatography)Elimination->PurifyNoAdjustReduce Temp / Change SolventElimination->AdjustYes (Next Run)

Figure 2: Operational workflow for nucleophilic substitution emphasizing decision points for purity control.

Analytical Validation & Expected Data

To validate the success of the transformation, compare the NMR shifts of the ethyl chain.

Proton EnvironmentSubstrate (

ppm)
Product (Azide) (

ppm)
Diagnostic Change
Benzylic (-CH-OMe) ~4.30 (dd)~4.45 (dd)Slight downfield shift due to neighboring azide.
Primary (-CH2-X) ~3.50 - 3.60 (Br)~3.35 - 3.45 (

)
Upfield shift. The "heavy atom effect" of Br is removed;

is less deshielding.
Methoxy (-OCH3) ~3.25 (s)~3.28 (s)Minimal change.
Aromatic (m-F) 6.9 - 7.4 (m)6.9 - 7.4 (m)Unchanged pattern.

IR Spectroscopy: Look for the strong, diagnostic Azide stretch at ~2100 cm⁻¹ .

Troubleshooting & Optimization

The "Styrene" Problem (Elimination)

If you observe a new spot on TLC that is non-polar and UV-active, or see vinyl protons (5.0–6.0 ppm) in NMR, E2 elimination has occurred.

  • Cause: Reaction temperature too high or nucleophile is too basic.

  • Solution:

    • Lower temperature to 40–50°C.

    • Switch solvent to DMSO (often faster rates at lower temps).

    • If using amines, switch to a less bulky amine or ensure no hydroxide (wet solvent) is present.

Slow Reaction Rate
  • Cause: Steric hindrance from the

    
    -methoxy group or poor solubility.
    
  • Solution: Add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a better leaving group (

    
    ) than bromide, accelerating the overall substitution (Iodide is a better nucleophile AND better leaving group).
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution).

  • Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10: Aliphatic Nucleophilic Substitution).

  • ChemScene. (n.d.). Product Data: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene. Retrieved from ChemScene Catalog.[5][6]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[7][1][2][8] 
    
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For assessing acidity of benzylic protons).

Advanced Protocol: Silver-Catalyzed Decarboxylative Fluorination in Continuous Flow for Agrochemical Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust methodology for the late-stage introduction of fluorine into aliphatic scaffolds, a critical transformation in the synthesis of next-generation herbicides and fungicides (e.g., SDHI inhibitors). Moving beyond traditional halogen exchange (Halex) reactions, we focus on Silver-Catalyzed Radical Decarboxylative Fluorination using Selectfluor®.[1][2][3] This guide bridges the gap between medicinal chemistry discovery and process-scale optimization by integrating continuous flow chemistry to mitigate thermal risks and enhance mass transfer.[1]

Theoretical Framework & Strategic Value

The Fluorine Effect in Agrochemicals

Over 50% of agrochemicals registered in the last decade contain at least one fluorine atom. The strategic incorporation of fluorine serves three primary bio-kinetic functions:

  • Metabolic Blockade: Replacing oxidizable C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol) prevents rapid degradation by cytochrome P450 enzymes in plants and pests, extending the half-life of the active ingredient (AI).[1]

  • Lipophilicity Modulation: Fluorine alters the

    
    , facilitating the penetration of the AI through the waxy cuticle of leaves or the chitinous exoskeleton of insects.
    
  • Bioisosterism: The trifluoromethyl group (-CF

    
    ) often mimics the volume of an isopropyl group but with inverted electronic properties, altering receptor binding affinity.[1]
    
Mechanistic Rationale: The Silver Radical Cycle

Traditional fluorination (e.g., DAST, Deoxo-Fluor) often requires harsh conditions incompatible with sensitive functional groups.[1] The method selected for this protocol utilizes Selectfluor® (F-TEDA-BF


)  as both the fluorine source and the oxidant in a silver-catalyzed radical pathway.[1]

Key Mechanistic Insight: Unlike standard electrophilic fluorination, this reaction proceeds via a Single Electron Transfer (SET) mechanism.[1] The silver catalyst shuttles between Ag(I) and Ag(II), decarboxylating the substrate to generate a transient alkyl radical, which then abstracts a fluorine atom.[2]

G Start Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) Start->Radical Oxidative Decarboxylation CO2 CO2 Release Start->CO2 Ag1 Ag(I) Catalyst Ag2 Ag(II)-F Species (Active Oxidant) Ag1->Ag2 Oxidation by Selectfluor Ag2->Ag1 SET to Substrate Product Alkyl Fluoride (R-F) Radical->Product F-Abstraction Selectfluor Selectfluor® (F-TEDA) Selectfluor->Ag2

Figure 1: Catalytic cycle for Ag-mediated decarboxylative fluorination. The Ag(I)/Ag(II) redox couple facilitates radical generation under mild aqueous conditions.[1]

Application Note: Transitioning to Continuous Flow

While the batch protocol developed by Li et al. is effective on a milligram scale, scaling this reaction for agrochemical development presents safety challenges. Selectfluor is an oxidant, and the reaction generates gas (CO


) and heat.

Why Flow Chemistry?

  • Safety: The small reactor volume limits the inventory of reactive radical intermediates.

  • Multiphasic Handling: The reaction typically uses a biphasic solvent system (Water/DCM or Water/Acetone).[1] Flow reactors with static mixers ensure distinct interfacial surface area, crucial for the transfer of the radical species between the aqueous oxidant and the organic substrate.

  • Pressurization: Running the system at 5–10 bar keeps the generated CO

    
     in solution until the outlet, preventing "slug flow" which ruins residence time distributions.
    

Detailed Experimental Protocol

Target Transformation: Conversion of 2-(4-chlorophenyl)-2,2-dimethylacetic acid (Herbicide Intermediate) to 1-(1-fluoro-2-methylpropan-2-yl)-4-chlorobenzene.

Reagents and Stock Solutions
ComponentRoleConcentration/EquivalentsNotes
Substrate Reactant0.1 M (in Acetone)Carboxylic acid precursor.[1]
Selectfluor® F-Source2.0 Equiv (in Water)Solubility in water is ~33 g/L.
AgNO

Catalyst0.2 Equiv (20 mol%)Premix with Selectfluor solution.[1]
Na

S

O

Additive0.5 EquivOptional: Improves Ag turnover in difficult substrates.[1]
Flow Reactor Setup (Vapourtec R-Series or Equivalent)
  • Pump A (Aqueous): Selectfluor® + AgNO

    
     in Water.[1][2][3]
    
  • Pump B (Organic): Substrate in Acetone.

  • Reactor: 10 mL PFA (Perfluoroalkoxy) coil reactor. PFA is essential as stainless steel can degrade in the presence of radical fluorinating agents.

  • Mixer: T-piece mixer with high-shear static mixing element.

  • Back Pressure Regulator (BPR): Set to 8 bar (116 psi).

Execution Steps
  • System Priming: Flush the reactor with a 1:1 Acetone:Water mixture to establish stable flow and remove air bubbles.[1]

  • Temperature Control: Set the reactor coil temperature to 65°C .

    • Expert Insight: While batch reactions often reflux, flow allows superheating.[1] However, do not exceed 80°C to avoid thermal decomposition of Selectfluor.[1]

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ): 20 minutes.
      
    • Total Flow Rate = Reactor Volume /

      
       = 10 mL / 20 min = 0.5 mL/min .[1]
      
    • Pump A (Aqueous) Rate: 0.25 mL/min.

    • Pump B (Organic) Rate: 0.25 mL/min.

  • Collection: Discard the first 2 reactor volumes (20 mL) to reach steady state. Collect the subsequent output into a flask containing saturated NaHCO

    
     (to quench unreacted acid and neutralize HF byproducts).
    
Workup and Isolation
  • Phase Separation: Extract the quenched reaction mixture with Ethyl Acetate (3 x 20 mL).

  • Drying: Dry the combined organic layers over anhydrous MgSO

    
    .
    
  • Concentration: Remove solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation & Quality Control

In-Process Control (IPC)

Do not rely solely on TLC due to the weak UV absorbance of aliphatic fluorides.[1]

  • Method: LC-MS (ESI+).[1]

  • Marker: Monitor the disappearance of the Carboxylic Acid [M-H]

    
     and appearance of the Fluoride (often invisible in UV, look for mass or use GC-MS).
    
  • GC-MS: Preferred for volatile alkyl fluorides.[1] Look for the characteristic M+ peak and fragmentation loss of HF (M-20).[1]

19F NMR Verification (The Gold Standard)

The


F NMR spectrum provides immediate confirmation of the C-F bond formation.
  • Expected Shift: Aliphatic C-F bonds typically appear between -130 ppm and -230 ppm (referenced to CFCl

    
    ).[1]
    
  • Coupling: Look for

    
     coupling in the 
    
    
    
    C NMR (~160–170 Hz) to confirm the fluorine is attached to the carbon framework.[1]

Troubleshooting & Optimization (Expertise Pillar)

IssueProbable CauseCorrective Action
Low Yield (<30%) Poor phase mixing.Increase flow rate (reduce residence time) to improve Reynolds number, or switch to a chip reactor with better mixing.
Protodecarboxylation Hydrogen abstraction dominates.[1]The alkyl radical is abstracting H from the solvent. Switch solvent from Acetone to Acetonitrile or use deuterated solvents to verify mechanism.
Silver Mirror Formation Catalyst degradation.[1]Ag(I) is reducing to Ag(0).[1] Add Na

S

O

(persulfate) to re-oxidize Ag(0) back to active species.[1]
Reactor Clogging Selectfluor precipitation.[1]Ensure the aqueous feed is not saturated. Add 5-10% Trifluoroacetic acid (TFA) to the aqueous phase to improve solubility.[1]

Workflow Visualization

Workflow cluster_inputs Feed Preparation cluster_reactor Flow Module (65°C, 8 bar) A Feed A: Selectfluor + AgNO3 (Aqueous) Mixer Static Mixer (High Shear) A->Mixer Pump A B Feed B: Carboxylic Acid (Organic) B->Mixer Pump B Coil PFA Reactor Coil (20 min Res. Time) Mixer->Coil Biphasic Segmented Flow Quench Quench (Sat. NaHCO3) Coil->Quench Depressurization Analysis 19F NMR / GC-MS Validation Quench->Analysis Extraction

Figure 2: Continuous flow setup for decarboxylative fluorination, highlighting the segregation of oxidant and substrate until the mixing point.

References

  • Jeschke, P. (2004).[1] The unique role of fluorine in the design of active ingredients for modern crop protection.[4][5] ChemBioChem, 5(5), 570–589.[1] Link[1]

  • Li, C., et al. (2012).[1][2] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. Link[1]

  • Baumann, M., Baxendale, I. R., et al. (2008).[1][6] Fluorination Chemistry Performed in a Modular Flow Reactor. Organic & Biomolecular Chemistry, 6, 1577-1586.[1][6] Link

  • Patel, N. R., & Flowers, R. A. (2015).[1] Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination. Journal of the American Chemical Society, 137(14), 4628–4631. Link[1]

Sources

Application Notes & Protocols: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene as a Versatile Building Block in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the application of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene. This unique trifunctional building block, possessing a reactive bromine atom for cross-coupling, a fluorine substituent for electronic tuning, and a methoxyethyl group for solubility and morphological control, is primed for the synthesis of novel organic semiconductors, advanced polymers, and complex molecular architectures. Herein, we detail its significance, key reactions, and step-by-step protocols for its utilization in palladium-catalyzed cross-coupling reactions, which are pivotal in modern materials chemistry.

Introduction: The Strategic Advantage of Fluorinated and Brominated Building Blocks

The strategic incorporation of fluorine atoms into π-conjugated systems is a cornerstone of modern organic electronics.[1][2] Fluorination profoundly influences the electronic properties of materials, primarily through its strong electron-withdrawing inductive effect, which lowers both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1][3] This modification enhances oxidative stability and can lead to higher open-circuit voltages in organic photovoltaic devices.[1] Furthermore, the small van der Waals radius of fluorine and its ability to form non-covalent interactions (e.g., F···H) can enforce planar backbones and promote favorable π-π stacking, which are critical for efficient charge transport.[1][4]

Concurrently, the presence of a bromine atom on the aromatic ring provides a versatile handle for post-synthesis modification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings.[5][6][7] These reactions are fundamental for constructing complex C-C bonds, enabling the extension of conjugated systems and the synthesis of precisely defined polymeric structures.[8][9] The bromoethyl moiety can also be a site for further chemical transformations, such as substitution reactions, to introduce additional functionalities.[10]

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene combines these key features, making it a highly valuable building block for creating new materials with tailored optoelectronic and physical properties.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties for a structurally similar compound, 1-Bromo-2-fluoro-3-(1-methoxyethyl)benzene, is presented below. Researchers should handle 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene with similar precautions.

PropertyValueReference
Molecular FormulaC₉H₁₀BrFO[11]
Molecular Weight233.08 g/mol [11]
AppearanceNot specified; likely a liquid or low-melting solid-
StorageSealed in dry, 2-8°C[11]

Safety and Handling:

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes.

    • Skin: Wash with plenty of soap and water.

  • Fire Safety: Combustible liquid. Use dry chemical, foam, or carbon dioxide extinguishers.[13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the fluorobenzene ring is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Below are detailed protocols for Suzuki-Miyaura and Stille couplings, which are foundational for synthesizing advanced materials.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages by reacting an organohalide with an organoboron compound.[5][6][8]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][15]

Materials:

  • 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1–1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[6]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)[6]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)[6]

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Work-up & Purification A 1. Add reactants: - 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene - Arylboronic acid - Base - Pd Catalyst B 2. Evacuate & backfill with Ar/N₂ (3x) A->B C 3. Add degassed solvent B->C D 4. Heat to 80-120 °C with vigorous stirring C->D E 5. Cool to RT, dilute with organic solvent D->E F 6. Wash with water & brine E->F G 7. Dry, filter, concentrate F->G H 8. Purify via column chromatography G->H

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of 0.1-0.5 M with respect to the starting bromide.[6]

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.[6]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]

Stille Coupling Protocol

The Stille coupling offers a complementary method for C-C bond formation, reacting an organohalide with an organotin compound. It is known for its tolerance of a wide range of functional groups.[7][9]

Reaction Principle: Similar to the Suzuki coupling, the Stille reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[9] Additives like copper(I) salts can accelerate the reaction.[16][17]

Materials:

  • 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-Sn(Bu)₃) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)[18]

  • Anhydrous and degassed solvent (e.g., DMF, THF, Toluene)[18]

  • Optional additives: LiCl, Cu(I) salt (e.g., CuI, CuTC)[16][17][18]

  • Inert gas (Argon or Nitrogen)

Catalytic Cycle Visualization:

Stille_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂-Br Pd0->OA_complex Oxidative Addition (+ Ar-Br) TM_complex Ar-Pd(II)L₂-Ar' OA_complex->TM_complex Transmetalation (+ Ar'-SnR₃) (- R₃Sn-Br) TM_complex->Pd0 Reductive Elimination (- Ar-Ar') label_start Catalyst Regeneration

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv) in anhydrous, degassed solvent (e.g., DMF).

  • Additive Addition: If used, add LiCl (3.0 equiv) and/or a Cu(I) salt (e.g., CuI, 1.0 equiv).[18]

  • Reagent Addition: Add the organostannane reagent (1.1 equiv) followed by the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%).[18]

  • Reaction: Heat the mixture (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to isolate the desired product.

Characterization of Synthesized Materials

The successful synthesis of new materials derived from 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene requires thorough characterization. A combination of spectroscopic and analytical techniques is essential.

TechniquePurpose
NMR Spectroscopy ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure of the products.
Mass Spectrometry (GC-MS, LC-MS) Confirms the molecular weight of the product and helps in reaction monitoring.
FTIR Spectroscopy Identifies the presence of key functional groups in the final material.
UV-Vis Spectroscopy Characterizes the optical properties (absorption and emission) of conjugated materials.
Cyclic Voltammetry Determines the HOMO/LUMO energy levels and electrochemical stability.
Gel Permeation Chromatography (GPC) For polymeric materials, GPC is used to determine the molecular weight and polydispersity index.
Total Fluorine Analysis Techniques like combustion ion chromatography can quantify the fluorine content in the final polymer.[19][20]
Pyrolysis-GC/MS Can be used for the structural elucidation of fluorinated polymers.[21]

Conclusion

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is a promising and versatile building block for the development of next-generation organic materials. The presence of strategically placed functional groups allows for precise control over the electronic, physical, and morphological properties of the resulting molecules and polymers. The protocols detailed in this guide for Suzuki-Miyaura and Stille cross-coupling reactions provide a solid foundation for researchers to explore the potential of this compound in creating novel materials for applications in organic electronics, sensor technology, and beyond.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
  • Emerging Semiconducting Polymers Based on Fluorinated Aromatics: Toward Stable and High- Mobility Organic Devices - ResearchGate. (2025, December 1).
  • Chemistry of Fluorinated Functional Groups: Impact on Molecular Packing, Optoelectronic Properties, Electrochemical Polymerization, Photochemistry, and Reagent Development - ProQuest. (n.d.).
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025, August 7).
  • 1250652-36-8 | 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene | ChemScene. (n.d.).
  • Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • "CHEMISTRY OF FLUORINATED FUNCTIONAL GROUPS: IMPACT ON MOLECULAR PACKIN" by Shankar Gairhe - USD RED. (2023, October 26).
  • Buy 1-Bromo-2-fluoro-3-(1-methoxyethyl)benzene - Smolecule. (2024, August 15).
  • MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. (2025, February 24).
  • Fluorinated Aromatic Compounds - ResearchGate. (n.d.).
  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - RSC Publishing. (2023, December 6).
  • Synthesis and surface properties of fluorinated organic-inorganic hybrid coatings | Request PDF - ResearchGate. (2025, August 6).
  • A Short Guide - BizNGO. (n.d.).
  • Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • A versatile protocol for Stille–Migita cross coupling reactions - RSC Publishing. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, April 28).
  • 3 - SAFETY DATA SHEET. (2023, April 3).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2013, October 17).
  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) - MDPI. (2024, August 26).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Characterization of the Chemical Contents of Fluorinated and Fluorine-Free Firefighting Foams Using a Novel Workflow Combining Nontarget Screening and Total Fluorine Analysis | Environmental Science & Technology. (2019, December 2).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).
  • Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer Brushes - Academia.edu. (n.d.).
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (n.d.).
  • Stille Coupling - Chemistry LibreTexts. (2023, June 30).
  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. (n.d.).
  • 1367707-15-0|1-Bromo-2-fluoro-3-(1-methoxyethyl)benzene - BLDpharm. (n.d.).
  • JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents. (n.d.).
  • Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC. (n.d.).
  • Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture - MDPI. (2022, February 23).
  • Influence of functional groups on ring opening metathesis polymerisation and polymer properties | Request PDF - ResearchGate. (2025, August 5).
  • How Functional Groups Define Polymer Properties: A Look Into Smart Mat - MSE Supplies. (2025, April 22).
  • 1367707-15-0 | 1-Bromo-2-fluoro-3-(1-methoxyethyl)benzene | ChemScene. (n.d.).
  • 1-Bromo-2-(bromomethyl)-3-fluorobenzene | C7H5Br2F | CID 24820209 - PubChem. (n.d.).

Sources

Troubleshooting & Optimization

improving yield in 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Alkoxybromination of 3-Fluorostyrenes

Subject: Yield Improvement for 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene Synthesis CAS: 1250652-36-8 Reaction Class: Electrophilic Co-halogenation (Alkoxybromination)

Module 1: Critical Process Parameters (The "Why")

To improve yield, one must first understand the competing kinetics of the 3-fluorostyrene system. Unlike simple styrene, the 3-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I). This deactivates the aromatic ring and the alkene, slowing the rate of bromonium ion formation compared to non-substituted styrenes.

The Mechanistic Pathway & Yield Killers The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by methanol.

  • Regioselectivity (Markovnikov Control): The methanol nucleophile attacks the benzylic carbon because it can better stabilize the developing partial positive charge (despite the destabilizing 3-F group) compared to the terminal carbon.

  • The Moisture Trap: The bromonium ion is promiscuous. If water is present (even trace amounts in MeOH), it competes with methanol, forming the bromohydrin impurity (1-(2-bromo-1-hydroxyethyl)-3-fluorobenzene).

  • The Radical Trap: NBS can react via a radical pathway (Wohl-Ziegler) if exposed to light, leading to allylic/benzylic bromination rather than addition, or ring bromination.

Visualizing the Reaction Logic

ReactionPathway Start 3-Fluorostyrene + NBS Bromonium Cyclic Bromonium Intermediate Start->Bromonium Electrophilic Attack RingBr Impurity B: Ring Bromination Start->RingBr Light/Radical Polymer Impurity C: Polystyrene Start->Polymer Acid/Heat Target Target Product (Methoxy-bromo) Bromonium->Target MeOH Attack (Anhydrous) Bromohydrin Impurity A: Bromohydrin (OH) Bromonium->Bromohydrin H2O Attack (Wet Solvent)

Figure 1: Reaction pathway showing the desired Markovnikov addition versus competitive moisture-driven and radical pathways.

Module 2: Troubleshooting Guide (Q&A)

Q1: My conversion is stalling at ~60% even after 24 hours. Should I add heat? A: No. Heating this reaction often triggers elimination (reverting to styrene) or polymerization.

  • Diagnosis: The 3-F group deactivates the alkene, making it sluggish.

  • Solution: Instead of heat, increase the concentration of the reactants. Run the reaction at 0.5 M to 1.0 M relative to the styrene. If stalling persists, add a fresh 0.2 eq portion of NBS. Ensure your NBS is white (pure); yellow NBS contains free bromine and HBr, which can induce polymerization.

Q2: I am seeing a significant "M-14" peak in LC-MS (Bromohydrin impurity). A: This is the "Moisture Trap."

  • Root Cause: The reaction is scavenging atmospheric moisture or your methanol is "wet."

  • Solution:

    • Use anhydrous methanol (water content <50 ppm).

    • Flame-dry the glassware and run under a nitrogen balloon.

    • Trimethyl Orthoformate (TMOF) Trick: Add 1–2 equivalents of TMOF to the reaction mixture. It acts as a water scavenger, converting trace water into methanol.

Q3: The product contains an impurity with two bromine atoms. A: You are likely observing ring bromination or vinyl bromide formation.

  • Root Cause: Radical mechanism activation (light) or lack of buffering.

  • Solution:

    • Wrap the flask in aluminum foil. This is non-negotiable to suppress radical pathways.

    • Maintain temperature at 0°C during NBS addition.

    • If ring bromination persists, add a weak base like NaHCO₃ (0.1 eq) to buffer the HBr byproduct, which can catalyze electrophilic aromatic substitution.

Q4: My yield drops during scale-up (from 1g to 50g). A: Exotherm control and mixing issues.

  • Solution: NBS addition must be portion-wise over 30–60 minutes. The reaction is exothermic; if the internal temp spikes, regioselectivity drops (loss of Markovnikov control). Ensure vigorous stirring to disperse the sparingly soluble NBS.

Module 3: Experimental Protocol (Gold Standard)

Objective: Synthesis of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene Scale: 10 mmol basis

Reagents Table

ReagentMW ( g/mol )Equiv.AmountRole
3-Fluorostyrene 122.141.01.22 gSubstrate
N-Bromosuccinimide (NBS) 177.981.11.96 gElectrophile (

source)
Methanol (Anhydrous) 32.04Solvent20 mLNucleophile/Solvent
Trimethyl Orthoformate 106.120.50.53 gWater Scavenger (Optional)

Step-by-Step Methodology

  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

    • Crucial: Wrap the flask completely in aluminum foil to exclude light.

    • Purge with Nitrogen (

      
      ) for 5 minutes.
      
  • Solvation:

    • Add 3-Fluorostyrene (1.0 eq) and Anhydrous Methanol (Volume to reach 0.5 M concentration).

    • Optional: Add Trimethyl Orthoformate (0.5 eq) if methanol dryness is suspect.

    • Cool the mixture to 0°C using an ice/water bath.

  • Reaction (NBS Addition):

    • Add NBS (1.1 eq) solid in 3–4 portions over 20 minutes.

    • Note: NBS dissolves slowly. Do not rush.

    • Allow the reaction to warm to Room Temperature (20–25°C) naturally.

    • Stir for 6–12 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.

  • Quench & Workup:

    • Quench: Add 10 mL of saturated aqueous

      
       (Sodium Thiosulfate)  to destroy excess NBS (solution turns from yellow/orange to colorless).
      
    • Extraction: Remove bulk methanol under reduced pressure (rotavap) at <35°C. Extract the residue with Diethyl Ether or MTBE (

      
       mL).
      
    • Wash: Wash combined organics with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry: Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica Gel, 0

      
       10% EtOAc in Hexanes).
      
    • Storage: Store at 2–8°C, protected from light.

References

  • Mechanistic Foundation of Alkoxybromination

    • Sanseverino, A. M. (2002). "The reaction of N-bromosuccinimide with alkenes in aqueous-organic media." Tetrahedron.

  • Regioselectivity in Styrene Derivatives

    • Sanoeva, M., et al. (2025). "Oxybromination of styrene derivatives: Direct Access to phenacyl bromides."[1] Chemical Review and Letters.

  • NBS Reagent Troubleshooting

    • BenchChem Technical Support.[2] (2025).[2][3] "N-Bromosuccinimide (NBS) Reaction Workup."

  • General Protocol for Halo-alkoxylation

    • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) - Reactivity and Examples."

Sources

Technical Support Center: Optimization of Reaction Parameters for Bromination of Fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of brominated fluorobenzene derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and refine their experimental procedures. We move beyond simple step-by-step instructions to explore the underlying principles that govern this important electrophilic aromatic substitution reaction, enabling you to make informed decisions and achieve optimal outcomes in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the bromination of fluorobenzene.

Q1: What is the expected major product from the bromination of fluorobenzene, and what is the chemical reasoning behind this selectivity?

A1: The overwhelmingly major product is 4-bromo-1-fluorobenzene (the para-isomer). This is a direct consequence of the electronic properties of the fluorine substituent. Fluorine is a halogen, and like other halogens, it is an ortho-, para- directing group in electrophilic aromatic substitution (EAS). This directing effect stems from the ability of fluorine's lone pair electrons to donate into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) when the electrophile (Br+) attacks at the ortho or para positions.[1][2]

However, fluorine is also highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the ring towards EAS compared to benzene.[3][4] While both ortho and para positions are activated by resonance, the para position is sterically less hindered, making it the more favorable site for attack. This combination of electronic and steric factors results in high selectivity for the para product, which can often exceed 98%.[5][6]

Q2: Why is a Lewis acid catalyst essential for the bromination of fluorobenzene?

A2: A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is crucial because the fluorobenzene ring is electronically "deactivated" by the electronegative fluorine atom.[1][2] Molecular bromine (Br₂) by itself is not a sufficiently strong electrophile to react with the electron-poor ring at a practical rate.[7][8]

The Lewis acid functions by accepting a lone pair of electrons from one of the bromine atoms in Br₂, polarizing the Br-Br bond.[7][9] This polarization creates a highly electrophilic bromine species (often represented as "Br⁺") that can be readily attacked by the nucleophilic π-system of the fluorobenzene ring, initiating the substitution reaction.[7][10]

Reaction_Mechanism_Overview cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Aromaticity Restoration Br2 Br-Br ActivatedBr Br-Br---FeBr₃ (Polarized Complex) Br2->ActivatedBr Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->ActivatedBr SigmaComplex Sigma Complex (Arenium Ion) Fluorobenzene Fluorobenzene Fluorobenzene->SigmaComplex Attack on Br⁺ Product 4-Bromofluorobenzene SigmaComplex->Product Deprotonation FeBr4 [FeBr₄]⁻ FeBr4->Product

Caption: Overview of the Lewis acid-catalyzed bromination mechanism.

Q3: What are the primary safety hazards associated with this reaction?

A3: The bromination of fluorobenzene involves several significant hazards that require strict safety protocols:

  • Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and can cause severe chemical burns upon contact with skin and eyes.[11][12] Its vapors are extremely irritating to the respiratory system and can be fatal if inhaled.[12] All manipulations involving bromine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often used for splashes), safety goggles, and a lab coat.[11][13][14]

  • Lewis Acids (e.g., FeBr₃, AlCl₃): These are typically anhydrous solids that are highly moisture-sensitive and corrosive. They react exothermically with water and can release acidic fumes.

  • Hydrogen Bromide (HBr) Gas: HBr is a toxic and corrosive gas that is generated as a byproduct of the reaction. The reaction setup must include a gas trap (e.g., a tube leading to a beaker with a sodium hydroxide solution) to neutralize the HBr gas.[9]

  • Solvents: If used, solvents like dichloromethane may be volatile and have their own associated health risks.

  • Static Discharge: Vapors of organic compounds can be ignited by static electricity. Ensure all metal containers are properly grounded and bonded when transferring materials.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion to Product

  • Q: My reaction has run for several hours, but analysis (TLC, GC) shows a low conversion rate with mostly unreacted fluorobenzene. What are the likely causes and solutions?

  • A: This is a common issue that can typically be traced to the catalyst or reaction conditions. Follow this diagnostic workflow:

Low_Yield_Troubleshooting start Low Conversion Observed check_catalyst 1. Verify Catalyst Activity start->check_catalyst catalyst_ok Active check_catalyst->catalyst_ok catalyst_bad Inactive/Old check_catalyst->catalyst_bad Moisture exposure? check_reagents 2. Check Reagent Purity catalyst_ok->check_reagents remedy_catalyst Solution: Use freshly opened or anhydrous Lewis acid. Consider in situ generation (Fe + Br₂). catalyst_bad->remedy_catalyst reagents_ok Pure check_reagents->reagents_ok reagents_bad Impure check_reagents->reagents_bad Water or other inhibitors present? check_temp 3. Evaluate Reaction Temperature reagents_ok->check_temp remedy_reagents Solution: Purify fluorobenzene (e.g., distillation). Use high-purity bromine. reagents_bad->remedy_reagents temp_ok Appropriate check_temp->temp_ok temp_bad Too Low check_temp->temp_bad end Reaction Optimized temp_ok->end remedy_temp Solution: Gradually increase temperature. Monitor reaction progress by TLC/GC. temp_bad->remedy_temp

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Regioselectivity (High Percentage of ortho-isomer)

  • Q: I am obtaining a mixture of isomers with a higher-than-expected amount of 2-bromo-1-fluorobenzene (ortho-isomer). How can I improve the selectivity for the para-product?

  • A: The formation of the ortho-isomer is kinetically competitive with the para-isomer. The most effective parameter to control this is temperature .

    • Causality: At higher temperatures, there is more thermal energy available to overcome the activation energy barrier for both ortho and para substitution, leading to a product ratio that more closely reflects the statistical probability of attack (2:1 ortho:para). Lowering the temperature enhances kinetic control, favoring the pathway with the lower activation energy, which is the formation of the sterically less hindered para-product.[15]

    • Solution: Perform the reaction at or below 0°C. Patent literature demonstrates that running the reaction at temperatures between 0°C and -20°C (or even down to -60°C in a suitable solvent) can dramatically increase the purity of the para-isomer to over 99.8%.[6][16]

Problem 3: Formation of Polybrominated Byproducts

  • Q: My product is contaminated with what appears to be dibromofluorobenzene. How can I prevent this side reaction?

  • A: Polybromination occurs when the desired product, 4-bromo-1-fluorobenzene, undergoes a second bromination reaction. Although the product is more deactivated than the starting material, this can still occur under forcing conditions.

    • Causality: This is typically caused by an excess of the brominating agent or allowing the reaction to proceed for too long after the starting material is consumed.

    • Solutions:

      • Control Stoichiometry: Use a precise molar ratio of bromine to fluorobenzene. A slight excess of bromine (e.g., 1.01 to 1.05 equivalents) is sometimes used to drive the reaction to completion, but a large excess should be avoided.[6]

      • Controlled Addition: Add the bromine dropwise to the reaction mixture rather than all at once. This maintains a low instantaneous concentration of bromine, minimizing the chance of a second bromination.

      • Monitor the Reaction: Use GC or TLC to monitor the disappearance of the fluorobenzene starting material. Quench the reaction promptly once full conversion is achieved.

Problem 4: Difficulty in Purifying the Final Product

  • Q: I am struggling to separate 4-bromo-1-fluorobenzene from the ortho-isomer and other impurities by distillation. What are effective purification strategies?

  • A: The boiling points of the bromofluorobenzene isomers are very close, making fractional distillation extremely difficult.[17] More effective methods are required.

    • Solutions:

      • Fractional Crystallization: This is a highly effective method, especially if the goal is to obtain very pure para-isomer. The para-isomer is more symmetrical and often has a higher melting point and lower solubility in certain solvents at low temperatures than the ortho-isomer. By cooling a concentrated solution of the product mixture, the para-isomer can be selectively crystallized out.

      • Preparative Chromatography: While less scalable, preparative column chromatography using silica gel can effectively separate the isomers.[18]

      • Reaction Optimization: The best purification strategy is to avoid the formation of impurities in the first place. By optimizing the reaction for high para-selectivity (see Problem 2), the need for difficult purification is minimized.[6]

Section 3: Optimized Experimental Protocols

Protocol 1: High Para-Selectivity Bromination (Cryogenic Conditions)

This protocol is designed to maximize the yield of 4-bromo-1-fluorobenzene with >99.5% purity.

  • Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Connect the outlet to a gas trap containing NaOH solution.

  • Charging: Under a nitrogen atmosphere, charge the flask with fluorobenzene (1.0 eq) and a suitable solvent such as dichloromethane (optional, can be run neat).[6][16] Add the Lewis acid catalyst (e.g., FeCl₃, 0.5-2% by weight).[6][16]

  • Cooling: Cool the reaction mixture to between -15°C and -20°C using a suitable cooling bath (e.g., an ice-salt bath or cryocooler).

  • Bromine Addition: Charge the dropping funnel with liquid bromine (1.01-1.02 eq).[6] Add the bromine dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above -15°C.

  • Reaction: Stir the mixture at -15°C to -20°C for an additional 2-4 hours, monitoring the reaction by GC.

  • Work-up: Once the reaction is complete, slowly pour the cold mixture into a beaker containing ice water and a small amount of sodium bisulfite solution to quench unreacted bromine.[9] Transfer to a separatory funnel, separate the organic layer, and wash successively with water, 5% NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which should be highly enriched in the para-isomer. Further purification can be achieved by crystallization if necessary.

Section 4: Data Summary

Table 1: Influence of Reaction Parameters on Product Distribution

ParameterCondition A (Standard)Condition B (Optimized)Outcome & Rationale
Temperature 25-40°C[5]-20°C to 0°C[6]Lower temperature significantly increases para-selectivity by favoring the kinetically preferred, sterically less-hindered product.
Br₂/Fluorobenzene Ratio 1.1 - 1.3 eq[16]1.01 - 1.02 eq[6]A near-equimolar ratio minimizes the formation of polybrominated byproducts.
Catalyst Iron Powder[5]Anhydrous FeCl₃ / FeBr₃[6]Pre-formed, anhydrous Lewis acids offer more consistent activity than in situ generation from iron powder.
Expected Purity (Para) ~98.5%[5]>99.8%[6]Optimized conditions drastically reduce the formation of the ortho-isomer.

Section 5: References

  • Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Handling | PDF | Laboratories | Personal Protective Equipment. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from

  • Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene. Retrieved from

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Retrieved from [Link]

  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008017197A1 - A method for preparing p-bromofluorobenzene. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst. Retrieved from [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Aromatic halogenation. Retrieved from [Link]

  • YouTube. (2018, May 06). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene. Retrieved from

  • Google Patents. (n.d.). EP0761627A1 - Process for the preparation of p-bromofluorobenzene. Retrieved from

  • Quora. (2023, July 1). Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 8 Solutions to Problems - Benzene and Aromaticity. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

Sources

addressing stability issues of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene . This document is structured as a Tier-2 Technical Support resource, designed for researchers encountering degradation issues with this specific intermediate.

Compound: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene CAS: N/A (Analogous to 1462-37-9 derivatives) Support Level: Tier 2 (Specialist Application)[1]

Executive Summary: The Stability Profile

This compound belongs to the class of


-bromo ethers .[1] Its stability is compromised by two competing intrinsic reactivity modes: Neighboring Group Participation (NGP)  and 

-Elimination
.[1]

Unlike simple alkyl halides, the methoxy group at the benzylic position acts as an internal nucleophile. Even in the absence of external reagents, the ether oxygen can displace the bromide to form a transient, highly reactive cyclic oxonium ion. This intermediate rapidly reacts with trace moisture to generate alcohol impurities.[1] Furthermore, the benzylic proton is sufficiently acidic to undergo elimination, leading to enol ethers that hydrolyze into ketones.

Critical Warning: This compound is not shelf-stable at room temperature.[1] It requires active environmental control to prevent autocatalytic degradation.[1]

Degradation Mechanisms & Visualization

To troubleshoot effectively, you must understand the "Invisible" degradation occurring in your vial.

The "Death Spiral" of -Bromo Ethers[1]
  • Pathway A (Hydrolysis via NGP): The methoxy oxygen attacks the carbon bearing the bromine (anchimeric assistance). This forms a cyclic oxonium species.[1] Water opens this ring, usually retaining the skeleton but replacing -Br with -OH.[1]

  • Pathway B (Elimination): Loss of HBr generates 1-(1-methoxyvinyl)-3-fluorobenzene (an enol ether).[1] Enol ethers are unstable in moist air and hydrolyze to 3-fluoroacetophenone .[1]

DegradationPathways Start 1-(2-Bromo-1-methoxyethyl)- 3-fluorobenzene Oxonium Cyclic Oxonium Intermediate (Highly Reactive) Start->Oxonium Intramolecular Attack (NGP) EnolEther Enol Ether (Elimination Product) Start->EnolEther - HBr (Thermal/Basic) Alcohol Hydrolysis Product (Alcohol Impurity) Oxonium->Alcohol + H2O (Trace) Ketone 3-Fluoroacetophenone (Final Degradant) EnolEther->Ketone + H2O (Hydrolysis)

Figure 1: Mechanistic pathways leading to sample contamination.[1] Note that both pathways are accelerated by moisture and heat.[1]

Troubleshooting Guide: Symptoms & Solutions

If your experiment is failing or the NMR looks "wrong," cross-reference your observations with this table.

SymptomProbable CauseTechnical DiagnosisCorrective Action
New Singlet at ~2.5 ppm Ketone FormationElimination-Hydrolysis: The compound eliminated HBr to form an enol ether, which hydrolyzed to 3-fluoroacetophenone.[1]Irreversible. Purify via silica chromatography (neutralized).[1] Store future batches at -20°C.
Broad -OH peak / H-shift HydrolysisSolvolysis: The C-Br bond has been replaced by C-OH due to moisture ingress (Pathway A).[1]Dry the sample over MgSO4 immediately. If >10% degraded, repurify.[1]
Fuming / Acrid Smell HBr GenerationAutocatalytic Acidification: Degradation releases HBr, which catalyzes further ether cleavage or hydrolysis.[1]Urgent: Wash solution with cold saturated NaHCO3 to neutralize acid.[1] Re-dry and concentrate.[1]
Precipitate in DMSO PolymerizationAlkylation: The bromide alkylated the DMSO oxygen (O-alkylation) or reacted with itself.[1]Discard. Do not store this compound in DMSO.[1] Use anhydrous THF or Toluene for stock solutions.[1]

Storage & Handling Protocols

A. The "Golden Rule" of Solvents

Never store this compound in nucleophilic or polar protic solvents (MeOH, EtOH, Water). Even "dry" DMSO can cause issues over time due to its polar nature stabilizing the transition state for ionization.

Recommended Solvents for Solution Storage:

  • Best: Toluene (Anhydrous) – Suppresses ionization.[1]

  • Acceptable: Dichloromethane (Amylene stabilized), THF (Anhydrous, Inhibitor-free).[1]

  • Avoid: Methanol, Ethanol, DMF, DMSO, Acetone.[1]

B. Validated Storage Workflow

Follow this decision tree to ensure long-term integrity.

StorageProtocol Incoming New Batch Received CheckState Is it Solid or Oil? Incoming->CheckState Solid Store Solid CheckState->Solid Solid Oil Dissolve in Toluene (100 mg/mL) CheckState->Oil Oil/Viscous Argon Flush Headspace with Argon/N2 Solid->Argon Oil->Argon Temp Place in -20°C or -80°C Argon->Temp Desiccant Secondary Containment: Jar with Drierite™ Temp->Desiccant

Figure 2: Decision tree for optimal storage conditions to minimize hydrolysis and elimination.

Frequently Asked Questions (FAQ)

Q: Can I use this compound directly from the bottle without checking purity? A: No. Due to the lability of the C-Br bond, we recommend running a quick TLC or 1H-NMR before every critical reaction.[1] If the bottle has been opened previously and stored at room temperature for >24 hours, assume degradation has occurred.

Q: Why does the color change from colorless to yellow/brown? A: This is a classic sign of HBr liberation . As the compound degrades (via elimination or hydrolysis), it releases trace hydrobromic acid. HBr can oxidize to elemental bromine (brown/orange) or catalyze the formation of oligomers. If yellow, wash with dilute bicarbonate immediately.[1]

Q: I need to heat this reaction to 80°C. Will it survive? A: Likely not without precautions. At 80°C, the rate of NGP and elimination increases exponentially.

  • Advice: If heating is mandatory, use a non-polar solvent (Toluene) and add a solid inorganic base (like K2CO3) to scavenge any HBr formed, preventing acid-catalyzed decomposition.

Q: Can I use Methanol as a solvent for my reaction? A: Absolutely not. Methanol will rapidly displace the bromide (via


 or NGP pathways) to form the dimethyl acetal derivative or the methyl ether, destroying your starting material.

References

  • Neighboring Group Participation: Capon, B., & McManus, S. P. (1976).[1] Neighboring Group Participation. Plenum Press.[1] (Foundational text on anchimeric assistance in

    
    -halo ethers).
    
  • Reactivity of

    
    -Bromo Ethers:  Winstein, S., et al. (1939).[1] "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society. 
    
  • Hydrolysis of Enol Ethers: Kresge, A. J. (1991).[1] "The Chemistry of Enols and Enol Ethers." Accounts of Chemical Research.

  • Handling of Benzylic Halides: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for stabilizing lachrymators and benzylic halides).

Sources

Technical Support Center: Purification of Halogenated Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique and often complex challenges associated with the purification of halogenated isomers. In pharmaceutical research and drug development, the precise placement of a halogen atom can dramatically alter a molecule's efficacy, metabolic stability, and binding affinity.[1][2][3] However, synthetic routes often yield mixtures of positional isomers, regioisomers, or enantiomers whose nearly identical physicochemical properties make them notoriously difficult to separate.[4][5][6][7]

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond standard protocols to provide in-depth troubleshooting advice and the causal reasoning behind experimental choices, empowering you to solve even the most challenging purification problems.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses fundamental questions about the difficulties inherent in separating halogenated isomers.

Q1: Why are halogenated isomers, particularly positional isomers, so challenging to separate?

A: The difficulty stems from their profound similarity in physical and chemical properties. Positional isomers (e.g., 2-chlorotoluene vs. 4-chlorotoluene) have the same molecular weight, the same elemental composition, and often exhibit very close polarity, boiling points, and solubility profiles.[4] This similarity means they interact with separation media (like chromatographic stationary phases or crystallizing solvents) in a nearly identical fashion, leading to poor resolution, co-elution in chromatography, or the formation of mixed crystals.[4][5][6]

Q2: How does the type of halogen (F, Cl, Br, I) influence the separation strategy?

A: The identity of the halogen is a critical factor.

  • Fluorine: Due to its high electronegativity and small size, fluorine can significantly alter a molecule's polarity and pKa. However, the C-F bond is less polarizable than other carbon-halogen bonds. Desfluoro-impurities can be particularly challenging to resolve from their fluorinated counterparts.[5]

  • Chlorine & Bromine: These halogens are larger and more polarizable than fluorine. This increased polarizability can be exploited to enhance separation through dipole-dipole or π-π interactions with specific chromatographic stationary phases.

  • Iodine: The large, highly polarizable nature of iodine offers the strongest potential for halogen-bond interactions, a specific type of non-covalent interaction that can be leveraged for selective separation.[8] However, iodo-compounds can sometimes be less stable.

Q3: What are the primary purification techniques I should consider for halogenated isomers?

A: The choice of technique depends on the scale, the nature of the isomers (positional vs. enantiomeric), and their physical properties. The main techniques are:

  • High-Performance Liquid Chromatography (HPLC/UHPLC): The most versatile and common technique, especially for positional isomers. Success hinges on selecting the right stationary and mobile phases.[5][6][9]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC. It is exceptionally powerful for separating chiral isomers (enantiomers) and is also effective for achiral separations.[10][11][12][13]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable halogenated compounds. Separation is governed by boiling point differences and interactions with the stationary phase.[14]

  • Crystallization: A powerful technique for large-scale purification, but can be challenging due to the risk of co-crystallization.[15][16] Success depends heavily on solvent selection and control of kinetics.[16][17]

Section 2: Troubleshooting Guide - Chromatographic Methods

This section provides direct answers to common problems encountered during chromatographic purification.

High-Performance Liquid Chromatography (HPLC/UHPLC)

Q: My halogenated positional isomers are co-eluting on a standard C18 (ODS) column. What is my next step?

A: Co-elution on a C18 column is a very common problem because this stationary phase primarily separates based on hydrophobicity, which is often nearly identical between positional isomers.

Causality: Standard C18 phases lack the specific interaction modes needed to differentiate the subtle electronic and steric differences between isomers.

Troubleshooting Steps:

  • Switch to an Alternative Stationary Phase: This is the most critical step. You need a column that offers different separation mechanisms beyond simple hydrophobicity.

    • Pentafluorophenyl (PFP) Columns: These are often the first choice for halogenated isomers.[5][6][7] The highly fluorinated ring of the stationary phase can engage in multiple interactions, including π-π, dipole-dipole, and halogen-bond interactions, which are highly sensitive to the position of the halogen on your analyte. A single UHPLC method using a PFP column was found to resolve all nine mixtures of halogen-containing pharmaceuticals and their dehalogenated isosteres in one study.[5]

    • Phenyl-based Columns (e.g., Phenyl-Hexyl): These columns can improve resolution through π-π interactions between the phenyl rings of the stationary phase and your aromatic analytes.[4][9] The electron cloud distribution, which is affected by the halogen's position, will modulate the strength of this interaction.

    • Mixed-Mode Columns: For isomers with ionizable groups (e.g., amines, carboxylic acids), mixed-mode columns that combine reversed-phase with ion-exchange properties can provide a powerful orthogonal separation mechanism.[4]

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity. Methanol is a proton donor and can change how your analyte interacts with the stationary phase compared to the aprotic acetonitrile.

    • Adjust Temperature: Varying the column temperature can sometimes improve resolution, especially if there are small thermodynamic differences in how each isomer interacts with the stationary phase. A good starting point is to test temperatures 15°C higher and lower than your current method.

Workflow: Troubleshooting HPLC Co-elution

G start Poor Resolution or Co-elution of Isomers check_sp 1. Change Stationary Phase (Highest Impact) start->check_sp Primary Strategy opt_mp 2. Optimize Mobile Phase start->opt_mp Secondary Strategy sp_pfp Pentafluorophenyl (PFP) (π-π, dipole, halogen-bond) check_sp->sp_pfp Excellent for halogenated aromatics sp_phenyl Phenyl-Hexyl (π-π interactions) check_sp->sp_phenyl sp_mixed Mixed-Mode (For ionizable analytes) check_sp->sp_mixed mp_solvent Switch Organic Modifier (ACN <-> MeOH) opt_mp->mp_solvent mp_temp Vary Temperature (e.g., 30°C, 45°C, 60°C) opt_mp->mp_temp

Sources

Technical Support Center: Stability and Storage of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. My aim is to provide you with in-depth, field-proven insights to ensure the stability and integrity of this compound throughout your research endeavors. Here, we will address common challenges and questions regarding its storage and handling, moving beyond simple procedural steps to explain the underlying chemical principles.

Introduction: Understanding the Stability Challenges

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is a versatile building block in organic synthesis. However, its structure, featuring a secondary bromoalkane and an α-bromo ether moiety, presents inherent stability challenges. The primary modes of decomposition are dehydrohalogenation and hydrolysis, with potential for photochemical and thermal degradation. Understanding these pathways is paramount to preventing the degradation of your valuable material.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Question 1: I've observed a decrease in the purity of my 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene sample over time. What is the likely cause?

The most probable cause of purity degradation is dehydrohalogenation, an elimination reaction where hydrogen bromide (HBr) is removed from the molecule to form an alkene.[1] This is a common decomposition pathway for secondary haloalkanes.[1]

Causality: This reaction is often catalyzed by trace amounts of base or elevated temperatures. The presence of moisture can also contribute to the formation of acidic or basic microenvironments that can accelerate this process.

Visualizing the Primary Decomposition Pathway: Dehydrohalogenation

G reagent 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene product 1-Fluoro-3-(1-methoxyvinyl)benzene (Alkene Product) reagent->product Dehydrohalogenation conditions Trace Base / Heat conditions->reagent byproduct HBr

Caption: Primary decomposition pathway of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene.

Question 2: My sample has developed a yellowish tint. What could this indicate?

A change in color, particularly the development of a yellow or brownish hue, can be an indicator of decomposition. This may be due to the formation of various degradation products, including the alkene from dehydrohalogenation, or potentially from photochemical reactions if the sample has been exposed to light. Aromatic compounds containing bromine can be susceptible to light-induced degradation.[2]

Preventative Measures:

  • Storage: Always store the compound in an amber or opaque vial to protect it from light.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Question 3: I suspect my sample has degraded. How can I confirm this and quantify the remaining pure compound?

Analytical chemistry techniques are essential for confirming and quantifying degradation. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Analytical Purity Assessment

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To separate volatile compounds and identify them based on their mass-to-charge ratio. This is an excellent method for identifying the alkene degradation product.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of your compound in a volatile organic solvent like ethyl acetate or dichloromethane.

    • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating aromatic compounds, such as a DB-5ms or equivalent.

    • GC Parameters (Illustrative):

      • Injector Temperature: 250 °C

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

      • Carrier Gas: Helium

    • Data Analysis: The pure compound will have a characteristic retention time and mass spectrum. The dehydrohalogenated product will have a different retention time and a molecular ion peak corresponding to the loss of HBr.

2. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To separate compounds in a liquid mobile phase. This method is useful for quantifying the purity of the parent compound and detecting less volatile degradation products.

  • Methodology:

    • Sample Preparation: Dissolve a known quantity of your compound in a suitable solvent mixture, such as acetonitrile and water.

    • Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column.

    • HPLC Parameters (Illustrative):

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

    • Data Analysis: Quantify the area of the peak corresponding to the pure compound and compare it to a standard of known concentration. Degradation products will appear as separate peaks.

Data Presentation: Illustrative Purity Analysis

Analytical MethodParameterPure CompoundDegradation Product (Alkene)
GC-MS Retention Time~10.5 min~8.2 min
Key Mass Fragments (m/z)[M]+, [M-Br]+, [M-OCH3]+[M]+ (corresponding to loss of HBr)
HPLC Retention Time~12.3 min~9.8 min
UV λmax~254 nm~248 nm

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene?

Based on supplier recommendations for structurally similar compounds and general principles for haloalkanes, the following conditions are recommended:[3]

  • Temperature: 2-8°C (refrigerated).[3] Avoid freezing, as this can cause moisture to condense.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[2][4]

  • Location: Store in a well-ventilated, dry area away from incompatible substances such as strong oxidizing agents.[2][5]

Q2: Are there any stabilizers I can add to prevent decomposition?

For compounds susceptible to free-radical decomposition, small amounts of inhibitors can be effective. While not standard practice for this specific compound unless a particular risk is identified, options could include:

  • Hydroquinone or Butylated Hydroxytoluene (BHT): These are common radical scavengers.[6][7]

  • Copper chips: In some cases, copper is used as a stabilizer for bromoalkenes.[8]

It is crucial to note that the addition of any stabilizer should be carefully considered and documented, as it may interfere with downstream reactions.

Q3: My reaction requires a basic environment. How can I minimize the dehydrohalogenation of my starting material?

If a basic reagent is necessary for your synthesis, consider the following to mitigate the decomposition of your starting material:

  • Use a non-nucleophilic, sterically hindered base: These bases are less likely to promote the E2 elimination reaction.

  • Low Temperature: Perform the reaction at the lowest possible temperature to slow the rate of the elimination side reaction.

  • Slow Addition: Add the base slowly to the reaction mixture to avoid a high localized concentration.

Visualizing the Troubleshooting Workflow

G cluster_observe Observation cluster_diagnose Diagnosis cluster_identify Identify Cause cluster_action Corrective Action observe Purity Decrease / Color Change gcms GC-MS Analysis observe->gcms hplc HPLC Analysis observe->hplc photo Photodecomposition? observe->photo dehydro Dehydrohalogenation? gcms->dehydro hydrolysis Hydrolysis? hplc->hydrolysis storage Optimize Storage: - 2-8°C - Inert Gas - Amber Vial dehydro->storage handling Refine Handling: - Minimize exposure to air/moisture - Use appropriate solvents dehydro->handling hydrolysis->storage hydrolysis->handling photo->storage

Caption: A logical workflow for troubleshooting the decomposition of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Photochemical bromination of simple arenes. [No direct link available]
  • Unacademy. Notes on Dehydrohalogenation Of 2-Bromobutane. [Link]

  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes. [Link]

  • Wikipedia. Polymerisation inhibitor. [Link]

Sources

solvent effects on the reactivity of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity profile of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene , a critical intermediate often encountered in the synthesis of centrally acting analgesics (analogous to the Tapentadol/Tramadol scaffold).

The guide focuses on the Neighboring Group Participation (NGP) of the methoxy ether and how solvent polarity dictates the competition between direct substitution (


) and anchimeric assistance (

).

Subject: Optimization of Nucleophilic Substitution for 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene Case ID: CHE-SUP-2024-001 Applicable For: Process Chemists, Medicinal Chemists

Executive Technical Summary

The reactivity of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is governed by the competition between the external nucleophile and the internal methoxy group. The


-position of the methoxy group relative to the bromide allows for anchimeric assistance , leading to a transient oxiranium (epoxonium) ion.
  • Key Mechanism: The methoxy oxygen lone pair attacks the C-Br bond from the backside, displacing bromide and forming a cyclic intermediate.

  • Solvent Impact:

    • Polar Protic Solvents: Stabilize the ionic intermediate, favoring NGP and potentially leading to rearranged products (via attack at the benzylic carbon).

    • Polar Aprotic Solvents: Enhance the nucleophilicity of the external reagent, favoring direct

      
       attack at the primary carbon, preserving the skeletal arrangement.
      

Critical Mechanism Analysis (The "Why" Behind the Protocol)

Before selecting a solvent, you must understand the active pathway. The substrate contains a primary alkyl bromide (


) and a benzylic methoxy group (

).
The Pathway Bifurcation
  • Pathway A (Direct

    
    ):  The external nucleophile (e.g., amine, azide) attacks the terminal carbon directly.
    
    • Result: Clean substitution.

  • Pathway B (Neighboring Group Participation - NGP): The internal methoxy oxygen attacks the terminal carbon, expelling bromine.

    • Intermediate: A highly reactive, positively charged oxiranium ion.

    • Risk: The external nucleophile can now open this ring at either carbon. Opening at the benzylic position leads to an isomeric impurity (migration of the methoxy group).

Visualization of Reactivity Pathways

The following diagram illustrates the solvent-dependent divergence in reaction pathways.

ReactivityPathway Start 1-(2-Bromo-1-methoxyethyl)- 3-fluorobenzene TS_SN2 Transition State A (Direct Attack) Start->TS_SN2 Polar Aprotic Solvent (Enhances Nucleophile) Oxonium Cyclic Oxiranium Intermediate Start->Oxonium Polar Protic Solvent (Stabilizes Cation) Product_Direct Target Product (Retention of Skeleton) TS_SN2->Product_Direct Oxonium->Product_Direct Attack at Terminal C (a) Product_Rearranged Rearranged Isomer (Methoxy Migration) Oxonium->Product_Rearranged Attack at Benzylic C (b)

Figure 1: Pathway A dominates in dipolar aprotic solvents (DMSO, DMF), while Pathway B (NGP) is accelerated in high-dielectric protic media, increasing the risk of isomerization.

Solvent Selection & Troubleshooting Guide

Quick Reference: Solvent Effects Table
Solvent ClassExamplesDielectric (

)
Effect on Reaction Rate (

)
Mechanistic OutcomeRecommended For
Polar Aprotic DMSO, DMF, DMAcHigh (36-47)Significantly Increased Favors direct

. Solvates cations, leaves anions "naked" and reactive.
Primary Choice for amination/substitution.
Polar Protic Methanol, EthanolHigh (24-33)ModeratePromotes ionization via NGP. High risk of solvolysis (ether cleavage) or rearrangement.Avoid unless specific solvolysis is intended.
Non-Polar Toluene, HexaneLow (2-3)SlowSuppresses ionization. Reaction requires high heat or phase transfer catalysts (PTC).Phase Transfer Catalysis conditions.
Chlorinated DCM, DCELow-Med (8-10)Slow/ModerateNeutral. Good solubility, but poor nucleophile enhancement.Workup/Extraction only.
Troubleshooting FAQs
Q1: The reaction is stalling (low conversion) after 24 hours.

Diagnosis: You are likely using a non-polar solvent (like Toluene) or a weakly polar solvent (THF) without a catalyst. The C-Br bond is strong, and the nucleophile is likely ion-paired and unreactive. Solution:

  • Switch Solvent: Change to DMSO or DMF . These solvents dissociate the nucleophile from its counter-ion, increasing the rate constant by orders of magnitude (

    
     fold increase).
    
  • Add Additive: If you cannot change the solvent, add NaI (0.1 eq) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Q2: I am observing an isomeric impurity (approx. 5-10%).

Diagnosis: You are seeing the "Regio-Isomer" caused by NGP. The methoxy group displaced the bromide first, forming the oxiranium ion. Your nucleophile then attacked the benzylic carbon (C1) instead of the terminal carbon (C2). Root Cause: High dielectric constant solvents or Lewis Acids are stabilizing the cationic intermediate. Solution:

  • Reduce Polarity: Move from MeOH/Water to Acetonitrile or Acetone .

  • Lower Temperature: High temperatures favor the higher-energy activation pathway (opening at the more hindered benzylic carbon). Run the reaction at

    
    .
    
  • Sterics: Use a less bulky nucleophile if possible to favor attack at the unhindered terminal carbon.

Q3: My yield is good, but the product degrades during workup.

Diagnosis: The benzyl-ether linkage is sensitive to acid. Solution:

  • Buffer the Workup: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene derivatives can undergo elimination to the styrene (vinyl-3-fluorobenzene) under acidic conditions. Ensure the aqueous workup is neutral or slightly basic (

    
    ).
    

Standardized Protocol: Amination of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Objective: Substitution of Bromide with Dimethylamine (DMA) or similar amine.

Reagents:

  • Substrate: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 eq)

  • Nucleophile: Dimethylamine (2.0 - 3.0 eq, 2M in THF or aqueous)

  • Base:

    
     (1.5 eq) or DIPEA (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Preparation: Dissolve the substrate in MeCN (0.2 M concentration). Note: DMF is faster but harder to remove.

  • Addition: Add the base, followed by the amine solution at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC. If conversion is <50% after 4 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid elimination to the styrene.
  • Workup: Dilute with MTBE (Methyl tert-butyl ether). Wash with water (

    
    ) to remove DMF/MeCN. Dry over 
    
    
    
    .

References

  • Winstein, S., & Grunwald, E. (1948).[1][2] The Role of Neighboring Groups in Replacement Reactions.[3][4][5][6] Journal of the American Chemical Society. Link

  • Capon, B. (1964).[7] Neighbouring Group Participation.[3][5][6][7] Quarterly Reviews, Chemical Society.[7] Link

  • Bentham Science. (2010). Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis.[2] Current Organic Chemistry. Link

  • Google Patents. (2013). Process for the synthesis of tapentadol and intermediates thereof (US20130178644A1). Describes analogous 3-fluorophenyl/methoxy intermediates.Link

  • ChemScene. (n.d.). 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene Product Page.[8] Verification of chemical structure and availability.[1]Link

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug discovery and development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is fundamentally dependent on the purity of its preceding chemical intermediates. 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is a key structural motif and intermediate in the synthesis of various novel therapeutic agents. Its molecular structure, featuring a chiral center, a reactive bromine atom, and a fluorinated aromatic ring, presents a unique analytical challenge. Ensuring its chemical and stereoisomeric purity is not merely a quality control checkpoint; it is a critical determinant of the final drug product's safety, efficacy, and stability.[1][2]

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary technique for the purity assessment of this intermediate. We will explore the rationale behind method development, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical technologies. The insights provided are grounded in established chromatographic principles and are designed for immediate application by researchers, analytical scientists, and process chemists in the pharmaceutical industry.

The Gold Standard: Reversed-Phase HPLC for Achiral Purity

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical sector due to its high resolution, sensitivity, and robustness.[2] For a molecule of moderate polarity like 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective approach.

Causality Behind the Choice of RP-HPLC: The compound's structure includes a hydrophobic fluorobenzene ring and a more polar ether and bromoethyl side chain. This amphiphilic nature makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic molecules interact more strongly with the C18 stationary phase and thus elute later.

Detailed Experimental Protocol: RP-HPLC Method

This protocol outlines a validated starting point for the achiral purity analysis of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene.

1. Instrumentation and Consumables:

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[3][4]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[4]

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade water, and a high-purity reference standard of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 50
    10.0 90
    12.0 90
    12.1 50

    | 15.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm. The fluorobenzene moiety provides strong UV absorbance in this region.[4] A PDA detector is recommended to assess peak purity and identify potential co-eluting impurities.

  • Injection Volume: 5 µL

3. Sample and Standard Preparation:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[5]

4. Data Analysis:

  • Identify the main peak corresponding to 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene based on the retention time of the reference standard.

  • Calculate the % Purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (260 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report Final Report Purity_Impact cluster_dev Development Cycle cluster_qual Quality & Regulatory PC Process Chemistry (Synthesis Route) AM Analytical Method (HPLC Purity Assay) PC->AM informs PO Process Optimization AM->PO guides Stab Stability Studies AM->Stab enables QC Quality Control (Batch Release) AM->QC is transferred to PO->PC refines PO->Stab provides material for Reg Regulatory Submission (CMC Section) Stab->Reg Final Safe & Efficacious Drug Product Reg->Final leads to approval of QC->Reg

Sources

cost-effectiveness of different synthetic routes to 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Effectiveness of Different Synthetic Routes to 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS: 1250652-36-8) is a critical transformation in medicinal chemistry, often serving as a fragment for kinase inhibitors or CNS-active agents. The target molecule features a meta-fluorinated aromatic ring and a chiral side chain containing a vicinal bromo-ether motif.

This guide evaluates two primary synthetic strategies:

  • The Direct Haloalkoxylation Route (Route A): A concise, one-step transformation using 3-fluorostyrene.

  • The Stepwise Acetophenone Route (Route B): A multi-step sequence starting from the commodity chemical 3-fluoroacetophenone.

Recommendation: Route A is the superior choice for discovery and process development scales (up to kg) due to its high atom economy, operational simplicity, and superior impurity profile. Route B is viable only if 3-fluorostyrene availability is restricted or if the raw material cost differential at multi-ton scales outweighs the operational costs of a 4-step sequence.

Route Analysis & Technical Comparison

Route A: Direct Haloalkoxylation of 3-Fluorostyrene

The "Process-Intensified" Approach

This route utilizes the regioselective addition of N-bromosuccinimide (NBS) and methanol across the styrene double bond.

  • Mechanism: The reaction proceeds via the formation of a bromonium ion intermediate.[1] Methanol, acting as the nucleophile, attacks the benzylic position (C1) due to its ability to stabilize the developing positive charge better than the terminal carbon (C2). This naturally yields the desired regioisomer: Ar-CH(OMe)-CH₂Br .

  • Key Reagents: 3-Fluorostyrene, NBS, Methanol (solvent/reagent).

  • Operational Advantage: This is a "one-pot" synthesis requiring no metal catalysts or hazardous alkylating agents (like MeI).

Route B: The Acetophenone Stepwise Sequence

The "Commodity Chemical" Approach

This route starts from 3-fluoroacetophenone, a high-volume commodity chemical, but requires extensive functional group manipulation.

  • 
    -Bromination:  Ketone 
    
    
    
    
    
    -Bromo Ketone (using Br
    
    
    or NBS).
  • Reduction:

    
    -Bromo Ketone 
    
    
    
    Bromohydrin (using NaBH
    
    
    ).
  • Epoxide Formation: Bromohydrin

    
     Epoxide (Base-mediated cyclization).
    
    • Note: Direct methylation of the bromohydrin (Ar-CH(OH)CH

      
      Br) with strong base (NaH/MeI) is prone to failure; the alkoxide intermediate rapidly displaces the bromide to form the epoxide.
      
  • Ring Opening: Epoxide + MeOH/H

    
    
    
    
    
    Methoxy-Alcohol (Ar-CH(OMe)CH
    
    
    OH).
  • Bromination: Methoxy-Alcohol

    
     Target (using PBr
    
    
    
    or CBr
    
    
    ).

Comparative Metrics: Data & Performance

MetricRoute A: Haloalkoxylation Route B: Acetophenone Sequence
Step Count 1 4 - 5
Overall Yield 85 - 92% 35 - 50% (cumulative)
Atom Economy High (Succinimide is the only organic by-product)Low (Loss of leaving groups, multiple solvent swaps)
Regioselectivity >95:5 (Benzylic OMe : Terminal OMe)High (dictated by epoxide opening rules)
Raw Material Cost Moderate (Styrene is ~$150-300/kg)Low (Acetophenone is ~$30-50/kg)
Operational Cost Low (Single workup, minimal waste)High (Multiple isolations, drying steps)
Safety Profile Green. Avoids MeI (carcinogen) and Br

(corrosive).
Caution. Requires handling of lachrymators (

-bromo ketone).

Visualizing the Synthetic Logic

The following diagram maps the chemical pathways, highlighting the efficiency gap between the two routes.

SynthesisComparison cluster_legend Route Comparison Start_Styrene 3-Fluorostyrene Intermediate_Bromonium Bromonium Ion (Transient) Start_Styrene->Intermediate_Bromonium NBS, MeOH (Electrophilic Addn) Start_Aceto 3-Fluoroacetophenone BromoKetone 2-Bromo-1-(3-fluorophenyl) ethanone Start_Aceto->BromoKetone Br2 or NBS (Bromination) Target TARGET: 1-(2-Bromo-1-methoxyethyl)- 3-fluorobenzene Intermediate_Bromonium->Target MeOH Attack (Benzylic) Bromohydrin Bromohydrin BromoKetone->Bromohydrin NaBH4 (Reduction) Epoxide Epoxide (3-Fluorostyrene Oxide) Bromohydrin->Epoxide Base (NaOH) (Cyclization) MethoxyAlcohol Methoxy-Alcohol (Ar-CH(OMe)-CH2OH) Epoxide->MethoxyAlcohol MeOH, H+ (Ring Opening) MethoxyAlcohol->Target PBr3 or CBr4 (Bromination) Legend Green Path: 1 Step (Recommended) Red Path: 5 Steps (Legacy)

Caption: Comparative flow of Route A (Direct Haloalkoxylation) vs. Route B (Stepwise Functionalization).

Experimental Protocol: Route A (Recommended)

Objective: Synthesis of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene via NBS-mediated haloalkoxylation.

Reagents:

  • 3-Fluorostyrene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Methanol (Anhydrous, ACS Grade) (10 vol)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv) - Optional catalyst to enhance rate and regioselectivity.

Procedure:

  • Setup: Charge a round-bottom flask with 3-fluorostyrene and methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent radical bromination side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or HPLC for the consumption of styrene.

    • Checkpoint: The formation of the succinimide byproduct (precipitate) is often observed.

  • Quench: Dilute with water and extract with ethyl acetate or dichloromethane.

  • Wash: Wash the organic layer with 10% Na₂S₂O₃ (to remove residual bromine/NBS) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Target Yield: 85-92%.

    • Characterization: ¹H NMR should show a characteristic triplet/dd for the benzylic proton (~4.3-4.5 ppm) and a singlet for the methoxy group (~3.2-3.4 ppm).

Self-Validating Logic: Why Route A Wins

  • Regiocontrol: The mechanism relies on the electronic bias of the 3-fluorophenyl ring. The benzylic carbon supports a partial positive charge much better than the primary carbon, ensuring Methanol attacks position 1. This guarantees the correct isomer (1-methoxy-2-bromo) rather than the inverse.

  • Impurity Profile: Route B involves PBr₃ or CBr₄ in the final step, which generates phosphorus byproducts that are notoriously difficult to purge from the final API intermediate. Route A's only byproduct is succinimide, which is water-soluble and easily washed away.

References

  • Smolecule. Synthesis Methods for 1-Bromo-2-fluoro-3-(1-methoxyethyl)benzene and analogs. Retrieved from

  • Organic Syntheses. Preparation of 1-Bromo-2-fluorobenzene (Precursor Analysis). Org.[1][2][3][4] Synth. 1973 , 53, 13. Link

  • National Science Foundation (NSF). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding.Link

  • MDPI. Selective and Efficient Generation of ortho-Brominated Phenols in Methanol (Solvent Effects).Link

  • ChemScene. Product Data: 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene.[5]Link

  • Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene (WO2007107820A2).Link

Sources

A Comparative Guide to Stereoselective Reactions of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene: Navigating Mechanistic Pathways and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral molecules can exhibit vastly different pharmacological and toxicological profiles, making the synthesis of single-enantiomer drugs a critical endeavor.[1][2] The compound 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene presents a key chiral scaffold, and the ability to stereoselectively manipulate its structure is of significant interest for the synthesis of advanced pharmaceutical intermediates. This guide provides a comparative analysis of potential stereoselective reaction pathways for this substrate, grounded in established mechanistic principles and supported by analogous experimental data from the literature. We will explore the inherent stereochemical tendencies of the molecule and compare substrate-controlled, auxiliary-controlled, and catalyst-controlled strategies for achieving high levels of stereoselectivity.

Understanding the Mechanistic Dichotomy: S_N1 vs. S_N2 and the Role of the Methoxy Group

The reactivity of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is dominated by the interplay of two competing nucleophilic substitution mechanisms at the benzylic carbon: the unimolecular (S_N1) and bimolecular (S_N2) pathways.[3][4] The presence of the adjacent methoxy group introduces a further layer of complexity through the potential for neighboring group participation (NGP).

An S_N2 reaction would proceed with a backside attack by a nucleophile, leading to a single transition state and resulting in a complete inversion of the stereocenter.[5] In contrast, an S_N1 reaction involves the formation of a planar, achiral oxocarbenium ion intermediate, which can then be attacked by a nucleophile from either face, typically leading to a racemic or near-racemic mixture of products.[3][6]

The methoxy group can act as an internal nucleophile, displacing the bromide in an intramolecular S_N2 reaction to form a cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile on this intermediate in a second S_N2 reaction results in a net retention of the original stereochemistry. This two-step process with overall retention is a hallmark of neighboring group participation .[7]

The prevailing mechanism depends on several factors, including the stability of the carbocation, the strength of the nucleophile, the solvent polarity, and the reaction temperature. For a secondary benzylic halide like our target molecule, both S_N1 and S_N2 pathways are plausible, making stereocontrol a significant challenge without a directed synthetic strategy.

Comparative Analysis of Stereoselective Strategies

We will now compare three distinct approaches to controlling the stereochemical outcome of reactions involving 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene:

  • Substrate-Controlled Diastereoselective Reaction: Leveraging the inherent neighboring group participation of the methoxy group.

  • Chiral Auxiliary-Controlled Diastereoselective Reaction: Temporarily installing a chiral moiety to direct the approach of the nucleophile.

  • Catalyst-Controlled Enantioselective Reaction: Employing a chiral catalyst to create an asymmetric environment around the substrate.

Substrate-Controlled Strategy: Harnessing Neighboring Group Participation

The methoxy group in 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene can act as a neighboring group to influence the stereochemical outcome of nucleophilic substitution. This approach relies on the formation of a cyclic oxonium ion intermediate, which shields one face of the molecule, directing the incoming nucleophile to attack from the opposite side, leading to an overall retention of configuration.

Hypothetical Performance Data (based on analogous systems):

Reaction TypeNucleophileExpected Diastereomeric Ratio (d.r.)Yield
Nucleophilic Substitution with NGPAcetate>10:1Good
Nucleophilic Substitution with NGPAzide>10:1Good

Experimental Protocol (Analogous System):

A protocol for a similar substrate, as described in the literature for reactions involving neighboring group participation, would be adapted as follows:

  • A solution of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv) in a non-polar, aprotic solvent such as dichloromethane is cooled to 0 °C.

  • The nucleophile (e.g., sodium acetate, 1.5 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.

  • The diastereomeric ratio of the product is determined by NMR spectroscopy or chiral HPLC analysis.

Causality Behind Experimental Choices: The use of a non-polar, aprotic solvent favors the S_N2-like intramolecular cyclization required for NGP and disfavors the formation of a free carbocation (S_N1 pathway). A weak nucleophile is often sufficient as the intramolecular cyclization is the rate-determining step.

Logical Relationship Diagram:

NGP_Mechanism cluster_overall Overall Reaction: Retention of Configuration Substrate Substrate (R-configuration) Intermediate Cyclic Oxonium Ion Intermediate Substrate->Intermediate Intramolecular SN2 (inversion) Product Product (R-configuration) Intermediate->Product External Nucleophile Attack (SN2) (inversion)

Caption: Neighboring Group Participation Mechanism.

Chiral Auxiliary-Controlled Strategy

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[8][9] For our target molecule, a chiral auxiliary could be introduced to control the facial selectivity of a nucleophilic attack. Evans-type oxazolidinone auxiliaries are widely used for this purpose.[9]

Hypothetical Performance Data (based on analogous systems):

Chiral AuxiliaryNucleophileExpected Diastereomeric Ratio (d.r.)Yield
Evans OxazolidinoneOrganocuprate>95:5Good to Excellent
(R,R)-PseudoephedrineAlkyl lithium>90:10Good

Experimental Protocol (Analogous System):

A representative protocol adapted from the literature for an Evans auxiliary-directed alkylation is as follows:

  • The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with a suitable derivative of the 3-fluorophenylacetic acid moiety of the target molecule.

  • The resulting N-acyl oxazolidinone is treated with a base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form a chiral enolate.

  • The enolate is then reacted with an electrophile that will install the bromo-methoxyethyl side chain with high diastereoselectivity.

  • Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product.

Causality Behind Experimental Choices: The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered side. The choice of base and solvent is crucial for the formation of a specific enolate geometry, which in turn dictates the stereochemical outcome.

Experimental Workflow Diagram:

Chiral_Auxiliary_Workflow Start Racemic Substrate Step1 Attach Chiral Auxiliary Start->Step1 Step2 Diastereoselective Reaction Step1->Step2 Step3 Separate Diastereomers (if necessary) Step2->Step3 Step4 Cleave Chiral Auxiliary Step3->Step4 Product Enantiomerically Enriched Product Step4->Product

Caption: Chiral Auxiliary-Controlled Synthesis Workflow.

Catalyst-Controlled Enantioselective Strategy

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.[2][10] For the transformation of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene, both organocatalysis and transition-metal catalysis present viable options.

Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can activate the substrate or the nucleophile to facilitate an enantioselective reaction.[11] For instance, a chiral amine catalyst could form a chiral iminium ion with an aldehyde precursor to the target molecule, followed by a stereoselective bromination and methoxylation.

Hypothetical Performance Data (based on analogous systems):

OrganocatalystReaction TypeExpected Enantiomeric Excess (e.e.)Yield
Chiral Phosphoric AcidNucleophilic Substitutionup to 95%Good
Chiral Amineα-functionalizationup to 90%Moderate to Good

Experimental Protocol (Analogous System):

An organocatalytic α-bromination protocol, as reported for aldehydes, could be adapted as follows:

  • To a solution of the aldehyde precursor to the target molecule (1.0 equiv) and a chiral amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv) in an appropriate solvent (e.g., chloroform) at room temperature is added the brominating agent (e.g., NBS, 1.2 equiv).

  • The reaction is stirred until completion, as monitored by TLC.

  • The crude product is then purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Causality Behind Experimental Choices: The chiral catalyst forms a transient, stereochemically defined intermediate (e.g., an enamine or iminium ion) with the substrate. This intermediate then reacts with the other reagent in a highly face-selective manner, dictated by the steric and electronic properties of the catalyst.

Chiral transition-metal complexes, particularly those of palladium and nickel, have proven highly effective in the enantioselective cross-coupling of racemic benzylic halides.[2][10] This approach is particularly attractive as it allows for a dynamic kinetic asymmetric transformation, where both enantiomers of the starting material are converted to a single enantiomer of the product.

Hypothetical Performance Data (based on analogous systems):

Catalyst SystemReaction TypeExpected Enantiomeric Excess (e.e.)Yield
NiCl2 / Chiral LigandNegishi Coupling>90%Good
Pd(OAc)2 / Chiral LigandSuzuki Coupling>90%Good

Experimental Protocol (Analogous System):

A nickel-catalyzed enantioselective Negishi cross-coupling of a racemic secondary benzylic bromide could be adapted as follows:

  • In a glovebox, a mixture of NiCl2 (5 mol %) and a chiral ligand (e.g., a pybox ligand, 6 mol %) in a suitable solvent (e.g., THF) is stirred at room temperature.

  • The racemic 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv) is added, followed by the organozinc nucleophile (1.5 equiv).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction is quenched, and the product is isolated and purified.

  • The enantiomeric excess is determined by chiral HPLC.

Causality Behind Experimental Choices: The chiral transition-metal catalyst preferentially reacts with one enantiomer of the racemic starting material. Crucially, under the reaction conditions, the unreacted enantiomer rapidly racemizes, allowing for a theoretical yield of 100% of a single product enantiomer.

Catalytic Cycle Diagram:

Catalytic_Cycle Catalyst Chiral Catalyst Intermediate1 Diastereomeric Intermediates Catalyst->Intermediate1 Reacts with Substrate Substrate Racemic Substrate Substrate->Intermediate1 Product Enantioenriched Product Intermediate1->Product Forms Product Racemization Racemization of unreacted substrate Intermediate1->Racemization Product->Catalyst Regenerates Catalyst Racemization->Substrate

Caption: Generalized Asymmetric Catalytic Cycle.

Analytical Validation: Determination of Stereoselectivity

The success of any stereoselective synthesis is contingent on the accurate determination of the product's stereochemical purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[1][12][13]

General Chiral HPLC Method Development Protocol:

  • Column Screening: A variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based) should be screened with different mobile phase compositions (normal phase, reversed-phase, and polar organic modes).[12][13]

  • Mobile Phase Optimization: Once a promising column and mobile phase system are identified, the composition is optimized to achieve baseline separation of the enantiomers or diastereomers. This may involve adjusting the ratio of solvents and the addition of acidic or basic modifiers.

  • Method Validation: The optimized method should be validated for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Data Presentation: The results of the stereoselectivity analysis are typically presented as either diastereomeric ratio (d.r.) for diastereomers or enantiomeric excess (e.e.) for enantiomers, calculated from the peak areas in the chromatogram.

Conclusion

The stereoselective transformation of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is a multifaceted challenge that can be addressed through a variety of synthetic strategies. While substrate-controlled reactions relying on neighboring group participation can offer a degree of diastereoselectivity, the use of chiral auxiliaries or, more efficiently, asymmetric catalysis provides a more robust and tunable approach to achieving high levels of stereocontrol. The choice of method will ultimately depend on the specific synthetic goal, the desired stereoisomer, and considerations of atom economy and process efficiency. This guide provides a framework for researchers to make informed decisions in designing and executing stereoselective syntheses involving this important chiral building block.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(31), 10482–10483. Retrieved from [Link]

  • Wang, C., et al. (2016). Transmetal-Catalyzed Enantioselective Cross-Coupling Reaction of Racemic Secondary Benzylic Bromides with Organoaluminum Reagents. Organic Letters, 18(23), 6022–6025. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.3: Stereochemical Consequences of SN1 Reactions. Retrieved from [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(7). Retrieved from [Link]

  • Saint Augustine's University. (2026, February 15). SN1 vs SN2: The Chemical Dance of Substitution Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

  • PubMed. (2009, December 7). Neighbouring group participation vs. addition to oxacarbenium ions: studies on the synthesis of mycobacterial oligosaccharides. Retrieved from [Link]

  • Park, J., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Hamada, S., et al. (2023). Diverse Site-Selective Transformation of Benzylic and Allylic Silyl Ethers via Organocatalytic Oxidation. ACS Catalysis. Retrieved from [Link]

  • Li, Y., et al. (2022). Enantioselective Organocopper-Catalyzed Hetero Diels-Alder Reaction through in Situ Oxidation of Ethers into Enol Ethers. Journal of the American Chemical Society. Retrieved from [Link]

  • Yin, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Retrieved from [Link]

  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. Retrieved from [Link]

  • Ziegler, D. T., & Fu, G. C. (2016). Catalytic Enantioselective Carbon-Oxygen Bond Formation: Phosphine-Catalyzed Synthesis of Benzylic Ethers via the Oxidation of Benzylic C-H Bonds. Journal of the American Chemical Society. Retrieved from [Link]

  • PharmaGuideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]

  • Perez-Benitez, A. (2008). Model for the stereochemistry of the SN1 and SN2 reaction mechanisms. Retrieved from [Link]

  • Park, J., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Retrieved from [Link]

  • Alnasleh, B. K., et al. (2009). Highly diastereoselective formal nucleophilic substitution of bromocyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]

  • SlidePlayer. (n.d.). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Retrieved from [Link]

  • MacMillan, D. W. C., & Oswood, C. J. (2013). A General Strategy for Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers. Journal of the American Chemical Society. Retrieved from [Link]

  • Smith, A. D., et al. (2014). Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates. Chemical Society Reviews. Retrieved from [Link]

  • Yamamoto, H., & Futatsugi, K. (2012). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Chemical Communications. Retrieved from [Link]

  • Birman, V. B. (n.d.). Curriculum Vitae. Washington University in St. Louis. Retrieved from [Link]

  • Bhattacharjya, G., & Gurunath, S. (2006). Solvent free Lewis acid catalyzed vinylogous condensation. ARKIVOC. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

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Safety Operating Guide

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To establish a self-validating protocol for the safe disposal of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS: 1250652-36-8). This guide addresses the specific handling requirements of halogenated aromatic ethers in a research environment.

The "Why" Behind the Protocol: This compound contains both fluorine and bromine substituents. Standard incineration of such multi-halogenated organic compounds generates corrosive hydrogen halides (HF and HBr). Consequently, this waste stream must be strictly segregated from non-halogenated solvents to ensure it is routed to an incinerator equipped with specific flue-gas scrubbing capabilities.[1] Failure to segregate results in regulatory non-compliance and potential damage to standard combustion facilities.

Chemical Identification:

  • Compound: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene[1]

  • Molecular Formula: C₁₂H₁₆BrFO₂[2]

  • Key Functional Groups: Aryl fluoride, Alkyl bromide, Ether.[1]

  • Waste Classification: Halogenated Organic / Ignitable (if in solvent).

Hazard Assessment & Compatibility

Before initiating disposal, you must validate the state of the material.[1] This compound presents specific risks that dictate the container and stream choice.

Hazard CategorySpecific RiskOperational Implication
Reactivity Alkyl bromides are electrophilic.Do NOT mix with strong nucleophiles (e.g., thiols, amines) or strong bases in the waste container to prevent exothermic polymerization or elimination reactions.[1]
Flammability Flash point likely <60°C (estimated).Classify as D001 (Ignitable) under RCRA if in solution. Ground all containers during transfer.
Corrosivity Hydrolysis can release HBr/HF.Use HDPE or Glass containers. Avoid metal cans which may corrode over time.
Toxicity Irritant / Potential Alkylator.Double-glove (Nitrile) and handle in a fume hood.

Operational Disposal Workflow

This workflow is designed to be a "closed-loop" system where the user verifies the waste stream before the chemical leaves the fume hood.

Step 1: Stream Segregation (The Critical Control Point)
  • Pure Compound: If disposing of expired pure stock, keep it in the original vial if possible. Place the vial inside a secondary clear bag.

  • Reaction Mixture/Solution: You must determine the solvent base.

    • If dissolved in DCM, Chloroform, or other halogenated solvents: Pour into the Halogenated Waste carboy.

    • If dissolved in Acetone, Methanol, or Ethyl Acetate:STOP. Do not pour into the "Non-Halogenated" carboy. The presence of the fluorobenzene moiety contaminates the entire container, reclassifying it as Halogenated.[1] You must pour this mixture into the Halogenated Waste stream.

Step 2: Pre-Disposal Stabilization
  • pH Check: If the waste solution is acidic (e.g., from a reaction workup), neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before adding to the main waste carboy.[1] This prevents pressure buildup from gas evolution inside the waste container.

  • Phase Separation: If the waste contains an aqueous layer, separate it.[1] Aqueous waste containing trace organics goes to "Aqueous Hazardous Waste," while the organic layer (containing the target compound) goes to "Halogenated Organic Waste."[1]

Step 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) jerricans are preferred for halogenated waste.

  • Labeling:

    • Must write out the full chemical name: "1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene".

    • Must check the "Halogenated" box.

    • Must list the approximate percentage of the compound (e.g., "<1% in Dichloromethane").

Visual Workflow (Decision Logic)

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene StateCheck Is the compound Pure or in Solution? Start->StateCheck Pure Pure Substance (Solid/Oil) StateCheck->Pure Solution In Solution StateCheck->Solution ActionPack Pack in Original Vial Double Bag Pure->ActionPack SolventCheck Identify Solvent Base Solution->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Acetone, MeOH, EtOAc) SolventCheck->NonHaloSolvent ActionPour Pour into HALOGENATED Waste Carboy HaloSolvent->ActionPour ContaminationAlert CRITICAL STOP: Compound contaminates non-halo stream NonHaloSolvent->ContaminationAlert ContaminationAlert->ActionPour Re-classify as Halogenated

Figure 1: Decision tree for segregating halogenated aromatic ether waste. Note the critical re-classification step for non-halogenated solvents.

Regulatory Framework (RCRA & EPA)[1]

In the United States, this disposal procedure ensures compliance with the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Coding:

    • D001: If the compound is in a flammable solvent (Flash point <60°C).

    • F-Codes (F001/F002): If the compound is mixed with spent halogenated solvents like Methylene Chloride [1].[3]

    • Halogen Content: Because the compound contains Fluorine and Bromine, it does not qualify for fuel blending (energy recovery) in standard cement kilns.[1] It requires incineration with acid gas scrubbing .

Emergency Contingencies

Spill Management (< 500 mL):

  • Evacuate the immediate area if vapors are strong (lachrymator risk).

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][4]

  • Absorb: Use Vermiculite or Sand .

    • Warning: Do not use sawdust or paper towels if the compound is pure or in a flammable solvent, as this increases fire risk.[1]

  • Disposal: Scoop absorbed material into a wide-mouth jar, label as "Debris contaminated with Halogenated Organics," and submit for hazardous waste pickup.[1]

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Codes: F-List (Non-specific sources)." EPA.gov. Available at: [Link]

  • Princeton University EHS. "Waste Disposal: Halogenated vs. Non-Halogenated Solvents." Ehs.princeton.edu. Available at: [Link]

Sources

Personal protective equipment for handling 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1250652-36-8 Chemical Class: Alkyl Bromide / Fluorinated Aromatic Ether Primary Hazard: Alkylating Agent / Lachrymator (Potential)

Hazard Architecture & Risk Assessment

Senior Scientist Insight: While specific toxicological data for this intermediate is often proprietary or sparse, its structural motifs dictate the safety protocol. You are handling a molecule with two distinct hazard domains:

  • The Alkyl Bromide Moiety: This is an electrophilic site capable of SN2 reactions. Biologically, this translates to a risk of DNA/protein alkylation (potential mutagenicity) and severe skin/eye irritation.

  • The Fluorobenzene Core: Adds lipophilicity, facilitating skin absorption, and introduces thermal stability risks where combustion may release Hydrogen Fluoride (HF).

The Core Directive: Treat this substance as a potent alkylating agent and a contact sensitizer . Zero-contact handling is the only acceptable standard.

Hierarchy of Defense (Logic Flow)

The following diagram illustrates the defensive layers required before the operator even touches the vial.

G cluster_0 Layer 1: Engineering (Primary) cluster_1 Layer 2: PPE (Secondary) cluster_2 Layer 3: Behavior (Tertiary) Hood Fume Hood (Face Velocity > 100 fpm) Tray Secondary Containment (Polypropylene Tray) Hood->Tray Containment Gloves Barrier Protocol (Laminate + Nitrile) Tray->Gloves Access Tech Technique (Change Gloves Every 30m) Gloves->Tech Operation Eyes Splash Goggles (Indirect Venting) Waste Disposal (Halogenated Stream) Tech->Waste Termination

Figure 1: The Hierarchy of Defense ensures that PPE is the final barrier, not the first.

PPE Specifications Matrix

Standard "nitrile gloves" are insufficient for prolonged handling of alkyl bromides due to permeation risks. The following system provides a minimum 480-minute breakthrough buffer.

Protection ZoneEquipment StandardTechnical Rationale
Hand (Primary) Silver Shield® / 4H® (Laminate) Critical: Alkyl halides can permeate nitrile in <15 mins. Laminate film provides broad-spectrum chemical resistance against the bromide moiety.
Hand (Outer) Nitrile (Minimum 5 mil) Acts as a mechanical barrier to protect the inner laminate glove from tears and provides grip (laminate is slippery).
Eye / Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are prohibited . Vapors from alkyl bromides can bypass glasses, causing lachrymation (tearing) and corneal injury.
Respiratory Organic Vapor (OV) Cartridge (If outside hood)Only required for spill cleanup. In normal operations, the fume hood is the respirator.
Body Tyvek® Lab Coat (Closed front)Cotton absorbs chemicals; Tyvek repels splashes. Essential due to the lipophilic nature of the fluorinated ring.
Operational Protocol: Synthesis & Handling

Objective: Transfer and react 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene without releasing vapors or contacting skin.

Step 1: Preparation (The "Cold" Zone)
  • Verify Ventilation: Ensure fume hood sash is at the safe working height (usually 18 inches).

  • Prepare the Trap: Place a disposal jar containing 10% aqueous Sodium Thiosulfate (quenching agent for alkyl halides) inside the hood.

  • Don PPE: Apply the Double-Gloving Protocol :

    • Layer 1: Silver Shield/Laminate gloves.

    • Layer 2: Standard Nitrile gloves (taped at the cuff to the lab coat if handling large volumes).

Step 2: Transfer (The "Hot" Zone)

Causality: Weighing is the highest risk step for particulate/vapor release.

  • Do not weigh on an open bench. Move the micro-balance into the hood if possible. If not, use a tared vial with a septum cap.

  • Syringe Transfer: If the substance is liquid, use a gas-tight syringe with a long needle to transfer directly from the source vial to the reaction vessel through a septum. This creates a "closed system."

  • Solids: If solid, use a disposable anti-static weighing boat. After transfer, immediately submerge the boat in the Thiosulfate waste jar.

Step 3: Reaction & Quenching
  • Temperature Control: Alkyl bromides can be thermally unstable. Ensure reaction heating is controlled (oil bath with feedback sensor).

  • Quenching: Upon completion, treat the reaction mixture as if it still contains active alkylating agent until verified. Quench excess alkyl bromide with an amine or thiosulfate solution before workup.

Emergency Response & Disposal

Scenario: A 10mL vial drops and shatters inside the fume hood.

Immediate Action Workflow

Emergency Spill Spill Occurs Alert Alert Lab (Do NOT Turn Off Hood) Spill->Alert PPE_Check Verify PPE (Goggles + Double Gloves) Alert->PPE_Check Absorb Absorb (Vermiculite/Sand) PPE_Check->Absorb Clean Decontaminate (Soap/Water) Absorb->Clean

Figure 2: Emergency response prioritizes containment over speed. Never remove items from the hood during a spill.

Waste Disposal[1][2][3]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as exothermic hydrolysis or oxidation may occur.

  • Labeling: Clearly mark as "Contains Fluorinated Alkyl Bromide - Potential Alkylating Agent."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

  • PubChem. (n.d.). Compound Summary: Fluorobenzene (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.